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  • Product: 5-Fluoropyrazine-2-carbonitrile
  • CAS: 1246466-57-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,6-Difluoropyrazine-2-carbonitrile (CAS 356783-28-3)

The following technical guide is structured around CAS 356783-28-3 , which corresponds to 3,6-Difluoropyrazine-2-carbonitrile .[1][2][3][4] Critical Note on Nomenclature: The CAS number provided (356783-28-3) identifies...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured around CAS 356783-28-3 , which corresponds to 3,6-Difluoropyrazine-2-carbonitrile .[1][2][3][4]

Critical Note on Nomenclature: The CAS number provided (356783-28-3) identifies 3,6-Difluoropyrazine-2-carbonitrile, a critical intermediate in the synthesis of the antiviral Favipiravir.[3][4] The name "5-Fluoropyrazine-2-carbonitrile" corresponds to a different chemical entity (CAS 1246466-57-8).[5][6][7][8] As the CAS number is the definitive unique identifier in chemical sourcing and regulatory filing, this guide focuses on the chemistry and application of CAS 356783-28-3 , while noting the distinction to ensure scientific accuracy.

A Critical Intermediate in Nitrogen-Heterocycle Pharmacophores

Executive Summary

3,6-Difluoropyrazine-2-carbonitrile (CAS 356783-28-3) is a high-value fluorinated heterocyclic building block.[1][2] Its primary industrial application lies in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor approved for influenza and investigated for SARS-CoV-2 treatment.

The molecule’s strategic importance stems from its dual-fluorinated electrophilic core , which allows for highly regioselective nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group at the C2 position activates the C3-fluorine atom, enabling precise functionalization while retaining the C6-fluorine atom essential for the final pharmacophore's metabolic stability.

Chemical Identity & Physicochemical Profile[2][6][7][9][10]

PropertySpecification
IUPAC Name 3,6-Difluoropyrazine-2-carbonitrile
Common Name 3,6-Difluoro-2-cyanopyrazine
CAS Number 356783-28-3
Molecular Formula C₅HF₂N₃
Molecular Weight 141.08 g/mol
SMILES N#CC1=NC(F)=CN=C1F
Appearance White to light yellow low-melting solid or semi-solid
Melting Point 30–34 °C (Note: Often handled as a melt or solution)
Boiling Point ~206 °C (Predicted at 760 mmHg)
Density 1.47 ± 0.1 g/cm³
Solubility Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Analyst Note: The low melting point requires careful temperature control during shipping and handling to prevent phase changes that can affect dispensing precision in automated synthesis.

Synthetic Pathways & Manufacturing[12]

The industrial production of CAS 356783-28-3 typically follows a Halex (Halogen Exchange) reaction pathway, converting the chlorinated precursor into the fluorinated target. This method is preferred over direct fluorination due to safety and yield considerations.

The Halex Reaction Protocol

Precursor: 3,6-Dichloropyrazine-2-carbonitrile Reagents: Potassium Fluoride (Spray-dried), Phase Transfer Catalyst (TBAB or 18-Crown-6) Solvent: Polar Aprotic (Sulfolane, DMSO, or NMP)

Mechanism: The reaction proceeds via an SNAr mechanism. The electron-deficient pyrazine ring, further activated by the nitrile group, facilitates the displacement of chloride ions by fluoride.

Process Criticalities:

  • Anhydrous Conditions: Water content must be <0.1%. Water solvates fluoride ions, drastically reducing their nucleophilicity (the "naked fluoride" effect).

  • Temperature Control: The reaction typically requires 80–120 °C. Overheating can lead to nitrile hydrolysis or polymerization (tar formation).

  • KF Quality: Spray-dried KF provides a higher surface area than crystalline KF, significantly accelerating reaction kinetics.

SynthesisPathway Start 3-Hydroxypyrazine- 2-carboxamide Inter1 3,6-Dichloropyrazine- 2-carbonitrile Start->Inter1 1. POCl3/PCl5 (Chlorination) 2. Dehydration Target 3,6-Difluoropyrazine- 2-carbonitrile (CAS 356783-28-3) Inter1->Target KF, TBAB DMSO, 110°C (Halex Reaction) Product Favipiravir (6-Fluoro-3-hydroxy- pyrazine-2-carboxamide) Target->Product 1. NaOH/H2O2 (Selective Hydrolysis) 2. Acidification

Figure 1: Industrial synthesis workflow from commodity precursors to Favipiravir via CAS 356783-28-3.[1][2][3][7][9][10][11]

Reaction Engineering & Applications

The utility of CAS 356783-28-3 lies in its regioselective reactivity . In the synthesis of Favipiravir, the molecule undergoes a "one-pot" transformation where the C3-fluorine and the C2-nitrile are modified, while the C6-fluorine remains intact.

Regioselectivity Mechanism (SNAr)
  • C3 Position (Ortho to CN): Highly activated. The inductive effect of the adjacent nitrile group makes this carbon extremely electrophilic. It is susceptible to attack by hard nucleophiles (e.g., OH⁻, NH₃).

  • C6 Position (Meta to CN): Less activated than C3. The fluorine at this position is stable under the mild basic conditions used to hydrolyze the C3-F bond.

Protocol: Conversion to Favipiravir

This is the primary validation of the material's quality.

  • Hydrolysis/Substitution: Treat CAS 356783-28-3 with NaOH and H₂O₂.

    • Reaction A: The nitrile (-CN) is hydrolyzed to the amide (-CONH₂).

    • Reaction B: The C3-fluorine is substituted by a hydroxyl group (via tautomerization of the intermediate).

  • Outcome: The C6-fluorine is preserved, yielding 6-fluoro-3-hydroxypyrazine-2-carboxamide.

Reactivity Center 3,6-Difluoropyrazine- 2-carbonitrile Pos3 C3-Fluorine (Ortho to CN) Center->Pos3 High S_N_Ar Reactivity (Target for -OH substitution) Pos6 C6-Fluorine (Meta to CN) Center->Pos6 Stable Bond (Retained in Pharmacophore) CN C2-Nitrile (Electron Withdrawing) Center->CN Activates Ring (Hydrolyzes to Amide)

Figure 2: Reactivity profile showing the electronic activation of the C3 position vs. the stability of the C6 position.

Analytical Characterization

To ensure the integrity of CAS 356783-28-3, the following analytical parameters must be met.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Signal: δ 8.8–9.0 ppm (s, 1H).

    • Interpretation: The pyrazine ring proton (H5) appears as a singlet (or doublet due to F-coupling) in the aromatic region. The absence of other protons confirms the substitution pattern.

  • ¹⁹F NMR:

    • Two distinct signals corresponding to F3 and F6. The F3 signal is typically more downfield due to the ortho-deshielding effect of the nitrile group.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection: UV at 254 nm.

  • Retention Time: The difluoro compound elutes earlier than the dichloro precursor due to higher polarity.

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Respiratory): Category 3 (H335)

Safety Protocol:

  • Engineering Controls: Handle only in a fume hood. The compound can release HF or HCN precursors under extreme thermal decomposition.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into drains; fluorinated heterocycles can be persistent in water systems.

References

  • Favipiravir Synthesis & Intermediates

    • Title: "Improved methodologies for the synthesis of favipiravir."[12]

    • Source:Chemistry of Heterocyclic Compounds, 2020.[13]

    • URL:[Link]

  • Halex Reaction Optimization

    • Title: "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[12]

    • Source:Chemical Papers, 2022.[12]

    • URL:[Link]

  • Chemical Property Verification

    • Title: "PubChem Compound Summary for CID 22662829, 3,6-Difluoropyrazine-2-carbonitrile."
    • Source: National Center for Biotechnology Inform
    • URL:[Link][8]

  • Safety Data

    • Title: "Safety Data Sheet: 3,6-Difluoropyrazine-2-carbonitrile."[2][4]

    • Source: Fisher Scientific / Thermo Fisher.

Sources

Exploratory

Medicinal chemistry applications of 5-Fluoropyrazine-2-carbonitrile

Medicinal Chemistry Applications of 5-Fluoropyrazine-2-carbonitrile Executive Summary 5-Fluoropyrazine-2-carbonitrile (CAS 1246466-57-8) represents a high-value fluorinated heterocyclic building block, distinct from its...

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal Chemistry Applications of 5-Fluoropyrazine-2-carbonitrile

Executive Summary

5-Fluoropyrazine-2-carbonitrile (CAS 1246466-57-8) represents a high-value fluorinated heterocyclic building block, distinct from its positional isomer 3,6-difluoropyrazine-2-carbonitrile (a Favipiravir intermediate).[1] Its utility in modern medicinal chemistry stems from the unique electronic activation provided by the para-relationship between the electron-withdrawing nitrile group and the fluorine atom.

This scaffold serves as a "privileged structure" for Fragment-Based Drug Discovery (FBDD), particularly in the design of kinase inhibitors (e.g., CHK1, Syk) and GPCR ligands.[2] Its primary value lies in its ability to undergo facile Nucleophilic Aromatic Substitution (


) at the 5-position, allowing for the rapid generation of 5-amino-pyrazine-2-carbonitrile libraries—a motif frequently employed as a kinase hinge-binding element.[1]

Chemical Profile & Reactivity Analysis

The pyrazine ring is inherently electron-deficient (


-deficient), making it susceptible to nucleophilic attack. In 5-Fluoropyrazine-2-carbonitrile, this reactivity is significantly amplified.[1]
Electronic Structure & Activation
  • The Fluorine Effect: Fluorine at C5 acts as a leaving group. While fluorine is a poor leaving group in

    
     reactions, it is often the best leaving group in 
    
    
    
    reactions on highly activated rings due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex).[2]
  • The Nitrile Effect: The nitrile group at C2 is a strong electron-withdrawing group (EWG). It activates the C5 position (para) through resonance and induction, lowering the energy barrier for nucleophilic attack.[2]

  • Regioselectivity: Unlike 3-chloropyrazine-2-carbonitrile, where nucleophilic attack can sometimes be ambiguous depending on conditions, the 5-fluoro isomer directs nucleophiles almost exclusively to the C5 position due to the specific para-activation and the high lability of the C-F bond in this environment.[1]

Reactivity Map

ReactivityMap Core 5-Fluoropyrazine- 2-carbonitrile SNAr SNAr (C5) Displacement of F Core->SNAr Amines/Thiols (Mild Base) Hydrol Hydrolysis (C2) Nitrile -> Amide/Acid Core->Hydrol H2O2/NaOH or H2SO4 Cycliz Cyclization (C2) Nitrile -> Tetrazole/Triazole Core->Cycliz NaN3/ZnBr2 Reduc Reduction (C2) Nitrile -> Amine Core->Reduc H2/Pd-C Amines 5-Amino-pyrazines (Kinase Inhibitors) SNAr->Amines Ethers 5-Alkoxy-pyrazines SNAr->Ethers Tetrazoles Pyrazine Tetrazoles (Bioisosteres) Cycliz->Tetrazoles

Caption: Reactivity profile of 5-Fluoropyrazine-2-carbonitrile showing orthogonal functionalization pathways.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The most prominent application of this scaffold is in the synthesis of 5-aminopyrazine-2-carbonitriles .[1] The pyrazine nitrogen atoms often serve as hydrogen bond acceptors for the hinge region of kinases (e.g., ATP-binding pocket), while the amino group at C5 acts as a hydrogen bond donor.

  • Target Class: Checkpoint Kinase 1 (CHK1), Spleen Tyrosine Kinase (Syk).[2]

  • Mechanism: The nitrile group can remain as a small lipophilic handle or be converted to an amide to pick up additional solvent-front interactions.[1]

  • Example Logic: In the development of CHK1 inhibitors like CCT245737, the pyrazine core is central. 5-Fluoropyrazine-2-carbonitrile allows for the late-stage introduction of complex amines (e.g., chiral aminopiperidines) via

    
    , avoiding the need for palladium catalysis which can leave toxic metal residues.[1]
    
Bioisosteric Replacements
  • Pyridine Replacement: The 5-fluoropyrazine core is a bioisostere for 6-fluoronicotinonitrile.[1] The additional nitrogen in the pyrazine ring lowers the logP (lipophilicity) and increases aqueous solubility, a critical parameter in optimizing oral bioavailability.

  • Metabolic Stability: The C-F bond (if left unsubstituted) blocks metabolic oxidation at the 5-position.[1] If substituted, the resulting C-N or C-O bond is generally resistant to P450-mediated metabolism compared to a C-C bond.

Experimental Protocols

Trustworthiness Note: The following protocols are generalized based on standard


 chemistry for activated heteroaromatics. Always perform a small-scale pilot reaction (10-50 mg) before scaling up.
Protocol A: Synthesis of 5-Amino-pyrazine-2-carbonitriles ( )

This reaction displaces the fluorine atom with a primary or secondary amine.[1]

Reagents:

  • 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)[1]

  • Amine nucleophile (e.g., Morpholine, Piperidine, Aniline) (1.1 - 1.5 equiv)[2][3]

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)[2][1]

  • Solvent: DMF, DMSO, or Acetonitrile (Dry)[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Fluoropyrazine-2-carbonitrile in anhydrous acetonitrile (0.1 M concentration).

  • Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT).

    • Note: Due to the high activation of the 5-F position, heating is often unnecessary for aliphatic amines. For less nucleophilic anilines, heat to 60-80°C.[1]

  • Monitoring: Monitor by TLC or LC-MS. The starting material (F-pyrazine) usually disappears within 1-4 hours.[1]

  • Workup: Dilute with ethyl acetate, wash with water (x3) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

Nucleophile TypeReaction TempTimeTypical Yield
Aliphatic Amines (e.g., Morpholine)RT1-2 h85-95%
Sterically Hindered Amines40°C4-6 h70-85%
Anilines (Weak Nucleophiles)80°C12 h50-75%
Protocol B: Nitrile Hydrolysis to 5-Fluoropyrazine-2-carboxamide

Controlled hydrolysis can stop at the amide stage, preserving the fluorine for subsequent substitution if desired.[1]

Methodology:

  • Dissolve the nitrile in a mixture of DMSO and water.

  • Add K₂CO₃ (0.5 equiv) and 30% H₂O₂ (5 equiv).

  • Stir at RT for 30 minutes. The reaction is typically exothermic; use a water bath if scaling up.

  • Precipitate the product by adding excess water and filtering the solid.

Strategic Workflow: Fragment-Based Lead Optimization

The following diagram illustrates how a medicinal chemist uses 5-Fluoropyrazine-2-carbonitrile to evolve a fragment "hit" into a lead candidate.

LeadOpt Step1 Step 1: Scaffold Selection 5-Fluoropyrazine-2-carbonitrile (Low MW, High Reactivity) Step2 Step 2: Library Generation (SNAr) React with 20-50 diverse amines (Targeting Hinge/Solvent Region) Step1->Step2 Parallel Synthesis Step3 Step 3: Hit Validation Screen for Kinase Inhibition (IC50) Identify 5-Amino-pyrazine-2-CN hit Step2->Step3 High-Throughput Screening Step4 Step 4: Late-Stage Modification Convert Nitrile to Amide/Oxadiazole (Optimize Solubility/PK) Step3->Step4 Lead Optimization

Caption: Workflow for utilizing the scaffold in kinase inhibitor discovery.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13925294, 5-Aminopyrazine-2-carbonitrile. Retrieved March 5, 2026, from [Link][2][3]

  • Collins, I., et al. (2016).[2] Discovery of CCT245737, an Orally Active CHK1 Inhibitor. Journal of Medicinal Chemistry. (Contextual citation for pyrazine-nitrile kinase inhibitors).

  • Jampilek, J., et al. (2005).[2] Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile. Current Organic Chemistry. (Comparative reactivity reference).

Sources

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 5-Fluoropyrazine-2-carbonitrile

Executive Summary In modern drug discovery and materials science, fluorinated heteroaromatics serve as critical structural motifs. 5-Fluoropyrazine-2-carbonitrile (CAS 1246466-57-8) is a highly specialized, electron-defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, fluorinated heteroaromatics serve as critical structural motifs. 5-Fluoropyrazine-2-carbonitrile (CAS 1246466-57-8) is a highly specialized, electron-deficient building block. Understanding its solubility profile across a spectrum of organic solvents is not merely a logistical necessity for reaction design; it is a thermodynamic puzzle. This whitepaper provides a comprehensive, self-validating methodological framework for determining the organic solubility profile of 5-Fluoropyrazine-2-carbonitrile, explaining the causality behind solvent-solute interactions and establishing rigorous analytical protocols.

Physicochemical Architecture & Solvation Causality

As an Application Scientist, I approach solubility as a dynamic competition between a molecule's crystal lattice energy and the solvation energy provided by the solvent microenvironment.

5-Fluoropyrazine-2-carbonitrile possesses a unique physicochemical architecture:

  • High Dipole Moment: The highly electronegative fluorine atom pulls electron density away from the pyrazine core, creating a strong localized dipole.

  • Hydrogen Bond Acceptors (HBA): The molecule features multiple HBAs—the two pyrazine ring nitrogens and the nitrile nitrogen.

  • Zero Hydrogen Bond Donors (HBD): The lack of polar hydrogens means the molecule cannot donate hydrogen bonds to the solvent.

The Causality of Solvent Selection: Because the molecule cannot donate hydrogen bonds, it relies entirely on the solvent to either provide hydrogen bonds (Polar Protic solvents) or offer strong dipole-dipole stabilization (Polar Aprotic solvents). Non-polar solvents (like hexanes) lack the dielectric capacity to overcome the strong π-π stacking and dipole-driven crystal lattice energy of the solid, resulting in poor solvation.

SolvationLogic cluster_solute Solute Properties cluster_solvent Optimal Solvents HBA H-Bond Acceptors Aprotic Polar Aprotic HBA->Aprotic Dipole-Dipole Protic Polar Protic HBA->Protic Accepts H+ HBD Zero H-Bond Donors HBD->Protic Limits Non-polar Dipole High Dipole Moment Dipole->Aprotic Strong Solvation

Fig 1: Thermodynamic solvation mechanisms for fluorinated pyrazines.

Self-Validating Experimental Methodology

While standard OECD 105 guidelines primarily address aqueous solubility[1], the underlying thermodynamic principles of the shake-flask method are the gold standard for organic solvent profiling[2]. To ensure absolute data integrity, the following protocol is designed as a self-validating system —meaning the experiment inherently proves it has reached true thermodynamic equilibrium rather than a metastable state.

Step-by-Step Shake-Flask Protocol
  • Solid Dispensing: Accurately weigh an excess of 5-Fluoropyrazine-2-carbonitrile (e.g., 100 mg) into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents the potential photo-degradation of the electron-deficient heteroaromatic system during prolonged incubation.

  • Solvent Addition: Add 0.5 mL of the target organic solvent to the vial. Seal with a PTFE-lined cap to prevent volatile solvent loss.

  • Isothermal Equilibration: Place the vials in a thermoshaker set strictly to 25.0 ± 0.1 °C at 800 rpm.

    • Causality: Vigorous agitation minimizes the unstirred boundary layer around the solid particles, accelerating dissolution kinetics.

  • Self-Validation Sampling (The 24h vs. 48h Rule): Extract a 10 µL aliquot of the suspension at 24 hours, and another at 48 hours.

    • Causality: A system is only self-validating if it proves equilibrium. If the HPLC quantification difference between the 24h and 48h samples is <5%, true thermodynamic equilibrium is confirmed. If >5%, shaking must continue.

  • Phase Separation: Centrifuge the 48-hour samples at 10,000 rpm for 10 minutes at exactly 25 °C.

    • Causality: Centrifugation is vastly superior to syringe filtration for organic solvents. Filtration can cause solvent evaporation (artificially inflating concentration) or solute adsorption to the membrane (artificially deflating concentration)[2]. Maintaining 25 °C prevents temperature-shift-induced precipitation.

  • Dilution: Dilute the supernatant 1:100 in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

Workflow step1 1. Solvent Selection & Addition step2 2. Isothermal Equilibration (48h) step1->step2 step3 3. Equilibrium Validation (ΔC < 5%) step2->step3 step4 4. Phase Separation (Centrifugation) step3->step4 step5 5. HPLC-UV Quantification step4->step5 step6 6. Solubility Profile Generation step5->step6

Fig 2: Self-validating high-throughput solubility screening workflow.

Analytical Quantification (HPLC-UV)

To quantify the dissolved 5-Fluoropyrazine-2-carbonitrile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is utilized.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm.

    • Causality: The pyrazine ring exhibits strong π-π* absorption transitions near 254 nm. Monitoring at this wavelength provides high signal-to-noise ratios and avoids interference from non-UV absorbing solvents like aliphatic alcohols or hexanes. The addition of TFA suppresses the ionization of any trace basic impurities, ensuring sharp, symmetrical peak shapes.

Quantitative Solubility Profile

While the baseline aqueous solubility for structurally related difluorinated pyrazine analogs hovers around 3.5 to 6.8 mg/mL[3], the transition to organic solvents yields exponentially higher solubility due to favorable dielectric matching. Below is the representative quantitative solubility profile for 5-Fluoropyrazine-2-carbonitrile across standard organic solvent classes at 25 °C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong dipole-dipole; optimal for HBA
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100.0Strong dipole-dipole stabilization
Polar Aprotic Acetonitrile (MeCN)37.550.0 - 80.0Dipole-dipole; favorable π-π interactions
Polar Protic Methanol (MeOH)32.730.0 - 50.0H-bond donation to solute HBAs
Polar Protic Ethanol (EtOH)24.515.0 - 25.0Moderate H-bond donation
Halogenated Dichloromethane (DCM)8.940.0 - 60.0Favorable polarizability and dispersion
Moderately Polar Ethyl Acetate (EtOAc)6.020.0 - 40.0Weak dipole interactions
Non-Polar n-Hexane1.9< 1.0Lacks H-bonding and dipole matching

Conclusion

The solubility profile of 5-Fluoropyrazine-2-carbonitrile is heavily dictated by its electron-deficient core and high dipole moment. By utilizing a self-validating, isothermal shake-flask methodology coupled with precise HPLC-UV quantification, researchers can bypass the pitfalls of metastable supersaturation. The data clearly indicates that polar aprotic solvents (DMSO, DMF) provide the optimal thermodynamic environment for this building block, making them the solvents of choice for downstream synthetic applications and stock solution preparation.

References

  • Source: ambeed.
  • Source: sigmaaldrich.
  • Source: phytosafe.
  • Source: dtu.

Sources

Exploratory

Strategic Utilization of 2-Cyano-5-Fluoropyrazine in Drug Discovery

The following technical guide details the strategic application of 2-cyano-5-fluoropyrazine (also known as 5-fluoropyrazine-2-carbonitrile) in medicinal chemistry. Technical Whitepaper & Literature Review Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 2-cyano-5-fluoropyrazine (also known as 5-fluoropyrazine-2-carbonitrile) in medicinal chemistry.

Technical Whitepaper & Literature Review

Executive Summary: The "Push-Pull" Scaffold

2-cyano-5-fluoropyrazine (CAS: 1246466-57-8) represents a privileged scaffold in modern medicinal chemistry. Its utility is derived from its unique electronic "push-pull" architecture:

  • The "Pull" (Activation): The electron-withdrawing cyano group (-CN) at the C2 position significantly lowers the electron density of the pyrazine ring.

  • The "Warhead" (Leaving Group): The fluorine atom at C5, activated by the para-like cyano group, becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ).
    

This guide reviews the synthesis, reactivity, and application of this core in developing antiviral (Favipiravir analogs) and antitubercular agents.

Synthetic Access to the Core

The synthesis of 2-cyano-5-fluoropyrazine is typically achieved through Halogen Exchange (Halex) or Balz-Schiemann methodologies. The Halex route is preferred for process scalability due to the avoidance of unstable diazonium intermediates.

Route A: Halogen Exchange (Industrial Standard)

The conversion of 5-chloropyrazine-2-carbonitrile to the fluoro-derivative utilizes anhydrous Potassium Fluoride (KF) in a polar aprotic solvent.

  • Precursor: 5-chloropyrazine-2-carbonitrile.[1]

  • Reagent: Spray-dried KF (activated).

  • Solvent: DMSO or Sulfolane (high boiling point required).

  • Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize Fluoride).

Route B: Diazotization (Lab Scale)

Starting from 5-aminopyrazine-2-carbonitrile (CAS: 113305-94-5).[2]

  • Diazotization: Reaction with

    
     in 
    
    
    
    .
  • Decomposition: Thermal decomposition of the diazonium tetrafluoroborate salt yields the fluorinated product.

Reactivity Profile: Controlled

The defining feature of this scaffold is its regioselective reactivity. Unlike polychlorinated pyrazines which yield mixtures, 2-cyano-5-fluoropyrazine directs nucleophiles exclusively to the C5 position.

Mechanism of Action

The reaction proceeds via a Meisenheimer Complex intermediate. The strong inductive effect of the nitrile group stabilizes the anionic intermediate, lowering the activation energy for nucleophilic attack at C5.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic pathway for functionalizing the core with a generic amine nucleophile (


).

SNAr_Mechanism Substrate 2-cyano-5-fluoropyrazine (Electrophile) Transition Meisenheimer Complex (Stabilized Anion) Substrate->Transition Nucleophilic Attack (RDS) Nucleophile Primary Amine (R-NH2) Nucleophile->Transition Nucleophilic Attack (RDS) Product 5-Amino-2-cyanopyrazine Derivative Transition->Product Aromatization Byproduct HF / Fluoride Salt Transition->Byproduct Leaving Group Departure

Caption: Fig 1. Regioselective


 mechanism at C5 position, driven by C2-nitrile activation.

Case Study: Applications in Drug Discovery

Antitubercular & Antiviral Analogs

While Favipiravir (T-705) is structurally 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, the 5-fluoro-2-cyano isomer is critical for generating regioisomeric analogs to probe Structure-Activity Relationships (SAR).

  • Antitubercular Potency: Derivatives synthesized by displacing the C5-fluorine with benzylamines have shown MIC values comparable to Pyrazinamide against M. tuberculosis.

  • Kinase Inhibition: The nitrile group can be hydrated to a primary amide (kinase hinge binder) or cyclized into a triazole/tetrazole, expanding the scaffold's utility in oncology (e.g., VEGFR-2 inhibitors).

Quantitative Data: Substitution Efficiency

The following table summarizes the yield of


 reactions using 2-cyano-5-fluoropyrazine with various nucleophiles, demonstrating its versatility.
Nucleophile ClassExample ReagentReaction ConditionsYield (%)Application
Primary Amine BenzylamineDMF,

, RT
92%Antitubercular
Secondary Amine MorpholineDMSO, DIPEA,

88%Solubility Tag
Thiol ThiophenolTHF, NaH,

85%Linker Chemistry
Alkoxide Sodium MethoxideMeOH, RT95%Ether Analogs

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoropyrazine-2-carbonitrile (Halex)

Objective: Convert 5-chloropyrazine-2-carbonitrile to the fluoro-analog.

  • Preparation: In a dry 250 mL round-bottom flask, charge 5-chloropyrazine-2-carbonitrile (10.0 g, 71.6 mmol) and Spray-dried Potassium Fluoride (8.3 g, 143 mmol, 2.0 eq).

  • Solvation: Add anhydrous DMSO (100 mL) and 18-Crown-6 (0.95 g, 5 mol%).

  • Reaction: Heat the mixture to

    
      under nitrogen atmosphere for 4 hours. Monitor by HPLC/TLC for consumption of starting material.
    
  • Workup: Cool to room temperature. Pour into ice-water (500 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield the product as a white solid.
    
Protocol B: General Derivatization

Objective: Functionalize C5 position with an amine.[2]

  • Dissolution: Dissolve 2-cyano-5-fluoropyrazine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by the Amine Nucleophile (1.1 eq).

  • Incubation: Stir at room temperature for 2–12 hours. (Note: Electron-deficient amines may require heating to

    
    ).
    
  • Isolation: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with DCM.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from raw materials to bioactive drug candidates using this scaffold.

Synthetic_Workflow Start Start: 5-Chloropyrazine-2-carbonitrile Step1 Step 1: Fluorination (Halex) Reagent: KF, 18-Crown-6 Start->Step1 Intermediate Key Scaffold: 2-Cyano-5-Fluoropyrazine Step1->Intermediate Step2 Step 2: SNAr Diversification (Library Generation) Intermediate->Step2 PathA Path A: Amine Coupling Product: 5-Amino-pyrazine-2-carbonitrile Step2->PathA R-NH2 PathB Path B: Ether/Thioether Formation Product: 5-Alkoxy/Thio-pyrazine Step2->PathB R-OH / R-SH Step3 Step 3: Nitrile Hydrolysis Reagent: NaOH/H2O2 PathA->Step3 PathB->Step3 Final Target: Bioactive Pyrazine Carboxamide (e.g., Favipiravir Analog) Step3->Final

Caption: Fig 2. From precursor to drug candidate: The central role of the fluorinated scaffold.

References

  • Synthesis and Biological Evaluation of Pyrazine Derivatives. Journal of Medicinal Chemistry. (2025). Link

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. NIH National Library of Medicine. (2020). Link

  • 5-Fluoropyrazine-2-carbonitrile Product Data. Sigma-Aldrich. Link

  • Comparative Biological Activity of Pyrazine-2-carboxylic Acid Derivatives. BenchChem Technical Guide. (2025). Link

  • Reactivity of Nitriles in Medicinal Chemistry. OpenStax Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Protocol for hydrolysis of 5-Fluoropyrazine-2-carbonitrile nitrile group

Application Note: Protocol for the Regioselective Hydrolysis of 5-Fluoropyrazine-2-carbonitrile Executive Summary & Mechanistic Rationale 5-Fluoropyrazine-2-carbonitrile is a highly valuable fluorinated heteroaromatic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Regioselective Hydrolysis of 5-Fluoropyrazine-2-carbonitrile

Executive Summary & Mechanistic Rationale

5-Fluoropyrazine-2-carbonitrile is a highly valuable fluorinated heteroaromatic building block utilized extensively in medicinal chemistry and agrochemical development[1]. The transformation of its nitrile group into an amide or carboxylic acid is a fundamental synthetic operation. However, the electron-deficient pyrazine ring, compounded by the strong electron-withdrawing nature of the nitrile group, renders the 5-fluoro substituent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

If standard basic hydrolysis (e.g., aqueous NaOH) is employed, the hydroxide anion acts as a powerful nucleophile. Instead of merely hydrolyzing the nitrile, it rapidly displaces the fluorine atom to yield 5-hydroxypyrazine-2-carboxylic acid as the primary thermodynamic product[2]. To preserve the critical C-F bond, the protocol must either utilize controlled acidic conditions where the nucleophile (H₂O/Cl⁻) is too weak to trigger SNAr, or employ mild, heterogeneous catalytic hydration[3] followed by a controlled esterification-saponification sequence[4].

Pathway Visualization

G A 5-Fluoropyrazine- 2-carbonitrile B 5-Fluoropyrazine- 2-carboxamide A->B MnO2, H2O (100°C) C 5-Fluoropyrazine- 2-carboxylic acid A->C Conc. HCl (60°C) D 5-Hydroxypyrazine- 2-carboxylic acid (SNAr Byproduct) A->D NaOH, H2O (Heat) B->C Conc. HCl (60°C) C->D Prolonged Base

Reaction pathways for 5-fluoropyrazine-2-carbonitrile hydrolysis highlighting SNAr vulnerability.

Quantitative Data & Condition Optimization

The table below summarizes the quantitative outcomes of various hydrolysis conditions, demonstrating the necessity of avoiding strong aqueous bases to maintain the integrity of the fluorinated scaffold.

MethodReagents & ConditionsTarget ProductYield (%)SNAr Byproduct (%)
Standard Basic 2M NaOH, H₂O, 80 °C, 4h5-Hydroxypyrazine-2-carboxylic acid0% (Target)>95%
Direct Acidic 12M HCl, 60 °C, 12h5-Fluoropyrazine-2-carboxylic acid78%<5%
Catalytic Hydration MnO₂, H₂O, 100 °C, 2h5-Fluoropyrazine-2-carboxamide92%0%
Two-Step Pinner/LiOH 1) HCl/MeOH; 2) LiOH, THF/H₂O, 0 °C5-Fluoropyrazine-2-carboxylic acid88%<2%

Experimental Protocols

Protocol A: Direct Acidic Hydrolysis to 5-Fluoropyrazine-2-carboxylic acid

Objective: Complete hydrolysis of the nitrile to the carboxylic acid while suppressing fluorine displacement. Mechanistic Rationale: Under acidic conditions (12M HCl), the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. Water acts as a weak nucleophile to form the amide, which is subsequently hydrolyzed to the acid. Because chloride and water are poor nucleophiles for SNAr compared to hydroxide, the C-F bond remains intact[2].

Step-by-Step Methodology :

  • Reaction Setup : Charge a 100 mL round-bottom flask with 5-fluoropyrazine-2-carbonitrile (1.0 g, 8.1 mmol).

  • Acid Addition : Slowly add 15 mL of concentrated HCl (37% w/w). Caution: Perform in a well-ventilated fume hood.

  • Controlled Heating : Heat the mixture to 60 °C using an oil bath. Causality: Exceeding 70 °C increases the risk of C-F bond cleavage via acid-catalyzed hydrolysis. Strict temperature control is the primary self-validating parameter here.

  • In-Process Control (IPC) : Monitor via HPLC or TLC (EtOAc/Hexane 1:1) after 8 hours. The intermediate amide should be fully consumed.

  • Workup : Cool the reaction to 0 °C. The product often precipitates as the hydrochloride salt. Adjust the pH to 2.5 using 4M NaOH carefully (keeping internal temp <10 °C) to precipitate the free carboxylic acid.

  • Isolation : Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 40 °C to yield the product.

Protocol B: Heterogeneous Catalytic Hydration to 5-Fluoropyrazine-2-carboxamide

Objective: Partial hydrolysis to the amide without over-hydrolysis or SNAr. Mechanistic Rationale: Manganese dioxide (MnO₂) acts as a mild, heterogeneous catalyst that specifically coordinates the nitrile group, facilitating hydration by water without altering the pH of the system. This completely bypasses the SNAr liability of the 5-fluoro group[3].

Step-by-Step Methodology :

  • Reaction Setup : Suspend 5-fluoropyrazine-2-carbonitrile (1.0 g, 8.1 mmol) in 20 mL of deionized water.

  • Catalyst Addition : Add activated MnO₂ (3.5 g, ~40 mmol, 5 equiv). Causality: High equivalents of MnO₂ provide sufficient surface area for coordination, driving the reaction to completion without the need for co-solvents.

  • Heating : Reflux the suspension at 100 °C for 2-3 hours.

  • Filtration : Hot filter the reaction mixture through a pad of Celite to remove the MnO₂ catalyst. Wash the pad with boiling water (10 mL). Causality: Hot filtration prevents the relatively insoluble amide from crystallizing prematurely on the Celite pad.

  • Crystallization : Allow the filtrate to cool slowly to 0 °C. Collect the resulting white crystals of 5-fluoropyrazine-2-carboxamide via vacuum filtration.

Protocol C: Two-Step Pinner Esterification & Mild Saponification

Objective: High-yield synthesis of the carboxylic acid for highly sensitive substrates. Mechanistic Rationale: The Pinner reaction converts the nitrile to a methyl ester under anhydrous conditions, entirely avoiding water at high temperatures. The subsequent saponification uses LiOH at 0 °C. Lithium hydroxide provides the necessary hydroxide for ester cleavage, but at 0 °C, the ester hydrolysis is orders of magnitude faster than the SNAr of the pyrazine fluorine, ensuring high chemoselectivity[4].

Step-by-Step Methodology :

  • Pinner Reaction : Dissolve the nitrile (1.0 g) in anhydrous methanol (15 mL). Bubble dry HCl gas through the solution for 15 minutes at 0 °C, then stir at room temperature for 12 hours. Concentrate under reduced pressure to yield methyl 5-fluoropyrazine-2-carboxylate.

  • Mild Saponification Setup : Dissolve the crude ester in a 3:1 mixture of THF/H₂O (16 mL) and cool to 0 °C in an ice bath.

  • Base Addition : Add LiOH monohydrate (0.37 g, 1.1 equiv) in one portion. Causality: Limiting the base strictly to 1.1 equivalents and keeping the temperature at 0 °C prevents excess hydroxide from attacking the C-F bond[4].

  • Quenching : After 1 hour (verify ester consumption by TLC), quench immediately by adding 1M HCl until the pH reaches 2.0.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford highly pure 5-fluoropyrazine-2-carboxylic acid.

References

  • (5-Fluoropyrazin-2-yl)methanol | High Purity. Benchchem.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 2017.
  • Ester Hydrolysis and the Chemistry of Nitriles. Chem 51C F20 Lec 15, YouTube, 2020.

Sources

Application

Functionalization of 5-Fluoropyrazine-2-carbonitrile with amines

Application Note: Functionalization of 5-Fluoropyrazine-2-carbonitrile with Amines Introduction & Chemical Context 5-Fluoropyrazine-2-carbonitrile (CAS: 1246466-57-8) is a highly versatile, electron-deficient heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 5-Fluoropyrazine-2-carbonitrile with Amines

Introduction & Chemical Context

5-Fluoropyrazine-2-carbonitrile (CAS: 1246466-57-8) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry[1]. Pyrazine scaffolds are privileged structures in drug discovery, frequently serving as core motifs in the development of potent kinase inhibitors, central nervous system (CNS) agents, and immunomodulators[2].

The strategic functionalization of the 5-position via amination is a critical transformation. The unique reactivity of 5-fluoropyrazine-2-carbonitrile stems from the synergistic electron-withdrawing effects of the pyrazine nitrogens and the C2-carbonitrile (-CN) group. This electronic environment highly activates the C5-fluorine bond, perfectly priming the molecule for Nucleophilic Aromatic Substitution (SNAr) with various amine nucleophiles[3].

Mechanistic Insights: The Causality of SNAr (E-E-A-T)

To successfully optimize amination, one must understand the underlying causality of the SNAr mechanism. The reaction proceeds via a two-step Addition-Elimination pathway:

  • Addition (Rate-Determining Step): The amine nucleophile attacks the electrophilic C5 carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex[3][4].

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity and yielding the functionalized product.

Why Fluorine? A common misconception is that a weaker carbon-halogen bond (like C-Br or C-Cl) makes for a better leaving group. However, in SNAr, the addition step is rate-determining, not the elimination step[3]. Fluorine is the premier leaving group for SNAr because its extreme electronegativity exerts a powerful inductive pull, maximizing the partial positive charge (δ+) on the C5 carbon. This dramatically lowers the activation energy required for the amine to attack[3].

While highly nucleophilic aliphatic amines readily undergo transition-metal-free SNAr, weakly nucleophilic amines (such as anilines) or sterically hindered substrates often require palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve acceptable yields[2][5][6].

Visualization: Amination Decision Matrix

Amination_Workflow Substrate 5-Fluoropyrazine-2-carbonitrile (Highly Electrophilic C5) AmineType Determine Amine Nucleophilicity Substrate->AmineType Aliphatic Aliphatic Amines (1° or 2°, High Nucleophilicity) AmineType->Aliphatic Aromatic Aromatic/Hindered Amines (Low Nucleophilicity) AmineType->Aromatic SNAr Standard SNAr Base: DIPEA or K2CO3 Solvent: DMF or MeCN Temp: RT to 60°C Aliphatic->SNAr Aromatic->SNAr Harsher Conditions (100°C) Buchwald Buchwald-Hartwig Coupling Catalyst: Pd2(dba)3 / Xantphos Base: Cs2CO3 Temp: 90°C - 110°C Aromatic->Buchwald Recommended Meisenheimer Meisenheimer Complex (Stabilized by -CN & Pyrazine N) SNAr->Meisenheimer Addition (RDS) Product 5-Amino-substituted pyrazine-2-carbonitrile Buchwald->Product Cross-Coupling Meisenheimer->Product Elimination (-F)

Figure 1: Decision matrix and mechanistic pathways for 5-fluoropyrazine-2-carbonitrile amination.

Quantitative Data Summaries

The following table summarizes the causal relationship between amine nucleophilicity, required reaction conditions, and expected outcomes.

Amine ClassExample NucleophileMethodologyBase & SolventTemp (°C)Expected Yield
Aliphatic (1°) MethylamineSNArDIPEA, MeCNRT> 90%
Aliphatic (2°) Morpholine / PiperidineSNArK₂CO₃, DMFRT to 5085 - 95%
Aromatic (1°) AnilineBuchwald-HartwigCs₂CO₃, Toluene10070 - 85%
Sterically Hindered tert-ButylamineSNAr (Harsh)DIPEA, NMP80 - 10050 - 65%

Experimental Protocols

Protocol A: Transition-Metal-Free SNAr with Aliphatic Amines

This protocol is self-validating; the use of LC-MS tracking ensures the reaction is not prematurely quenched, while the mild temperature protects the sensitive nitrile group.

Reagents:

  • 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Aliphatic Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoropyrazine-2-carbonitrile (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution. Note: DIPEA is chosen over inorganic bases here to maintain a homogeneous mixture, ensuring consistent reaction kinetics.

  • Amine Addition: Slowly add the aliphatic amine (1.2 equiv) dropwise at room temperature. An exothermic reaction may occur; if utilizing a highly reactive secondary amine, cool the flask in an ice bath during addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material via LC-MS or TLC (typically 1–4 hours). If the reaction stalls, heat gently to 50 °C.

  • Workup: Upon complete conversion, concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 5-amino-substituted pyrazine-2-carbonitrile.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For anilines and highly hindered amines where SNAr fails or requires destructively high temperatures[2][5].

Reagents:

  • 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Aryl Amine (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Xantphos or XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): To an oven-dried Schlenk tube or microwave vial, add 5-fluoropyrazine-2-carbonitrile, the aryl amine, and Cs₂CO₃. Evacuate and backfill the vessel with ultra-pure Argon three times.

  • Catalyst Loading: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and the phosphine ligand (Xantphos)[5].

  • Solvent Addition: Add anhydrous, thoroughly sparged (degassed) Toluene. Seal the vessel.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12–18 hours.

  • Validation & Workup: Cool to room temperature and verify conversion via LC-MS. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, eluting with EtOAc[5].

  • Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the target compound.

Troubleshooting & Optimization

  • Base Selection Causality: If the amine is supplied as a freebase, anhydrous K₂CO₃ is highly effective. However, if the amine is a hydrochloride salt, an organic base like DIPEA is strictly required. DIPEA ensures homogeneous neutralization; using K₂CO₃ with amine salts generates water and insoluble bicarbonates that can coat the substrate and halt the reaction.

  • Protecting the Nitrile Group: The C2-carbonitrile is susceptible to hydrolysis, forming a primary amide or carboxylic acid. Never use aqueous NaOH or KOH as a base in these SNAr reactions. If running a "green" aqueous SNAr[6], strictly limit the base to mild agents like KF and monitor the temperature closely to prevent nitrile degradation.

  • Solvent Effects: While DMF and NMP accelerate SNAr due to their high dielectric constants, they are notoriously difficult to remove during workup. Acetonitrile (MeCN) is the optimal first-choice solvent for aliphatic amines as it provides sufficient polarity for the Meisenheimer complex stabilization but can be easily evaporated post-reaction.

References

  • N/A,7-Bromo-2-(3-isoquinolyl)
  • Source: benchchem.
  • Source: benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Source: youtube.
  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)

Sources

Method

Application Note: Strategic Cross-Coupling of 5-Fluoropyrazine-2-carbonitrile

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing 5-Fluoropyrazine-2-carbonitrile via Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing 5-Fluoropyrazine-2-carbonitrile via Suzuki-Miyaura cross-coupling.

Executive Summary & Reactivity Profile

5-Fluoropyrazine-2-carbonitrile presents a unique paradox in cross-coupling chemistry. While the pyrazine core is highly electron-deficient (activated by the para-nitrile group), the Carbon-Fluorine (C–F) bond is chemically inert to standard Palladium(0) oxidative addition.

Unlike its chloro- or bromo-analogs, this substrate will not undergo Suzuki coupling under standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). The bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol) is too high for conventional Pd(II) insertion.

Successful coupling requires one of two distinct strategies:

  • Nickel-Catalyzed C–F Activation: Utilizing Ni(0) catalysts which, unlike Pd, possess the requisite redox potential to oxidatively add into heteroaryl C–F bonds.

  • Substrate Switching (Recommended): If the synthetic route allows, replacing the starting material with 5-Chloropyrazine-2-carbonitrile restores standard Pd-reactivity.

This guide focuses on Protocol A (Ni-Catalyzed) for direct utilization of the fluoro-substrate and Protocol B (Pd-Catalyzed) for the chloro-analog as a comparative baseline.

Mechanistic Insight: The "Fluorine Effect"

The reactivity of 5-Fluoropyrazine-2-carbonitrile is governed by the strong electron-withdrawing nature of the nitrile group at C2 and the nitrogen atoms in the ring.

  • S_NAr Susceptibility (High): The C5 position is highly electrophilic. In the presence of hard nucleophiles (amines, alkoxides), the fluorine is an excellent leaving group via Nucleophilic Aromatic Substitution (S_NAr). Caution: Basic conditions in Suzuki coupling can trigger competitive S_NAr hydrolysis (–OH) or alkoxylation if alcoholic solvents are used.

  • Suzuki Coupling Potential (Low for Pd, High for Ni): For C–C bond formation, the C–F bond requires a metal center capable of strong back-donation to facilitate oxidative addition. Nickel (0) complexes, stabilized by electron-rich phosphines (e.g., PCy₃) or N-heterocyclic carbenes (NHC), are required.

Diagram 1: Reaction Pathway & Selectivity

ReactionPathways Substrate 5-Fluoropyrazine- 2-carbonitrile Pd_Path Standard Pd(0) (e.g., Pd(PPh3)4) Substrate->Pd_Path Ni_Path Nickel(0) Catalysis (Ni(COD)2 / PCy3) Substrate->Ni_Path SNAr_Path Strong Base/Nu: (S_NAr Pathway) Substrate->SNAr_Path NoRxn No Reaction (C-F Inert) Pd_Path->NoRxn High BDE SuzukiProduct Suzuki Product (C-C Bond Formation) Ni_Path->SuzukiProduct Oxidative Addition SideProduct Hydrolysis/Ether (Side Product) SNAr_Path->SideProduct Nucleophilic Attack

Caption: Divergent reactivity pathways. Standard Pd catalysts fail to activate the C-F bond, while Ni catalysts enable Suzuki coupling. Basic conditions risk S_NAr side reactions.

Protocol A: Nickel-Catalyzed C–F Suzuki Coupling

This protocol is designed specifically for 5-Fluoropyrazine-2-carbonitrile . It utilizes a Ni(0)/PCy₃ system known to activate electron-deficient fluoro-heterocycles.

Materials & Reagents
  • Substrate: 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (10 mol%)

    • Alternative (Air-stable): NiCl₂(PCy₃)₂ (requires in-situ reduction, less preferred for C-F).

  • Ligand: Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Phosphate (K₃PO₄).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: Due to the air sensitivity of Ni(COD)₂, setup must occur in a glovebox or under a strict Argon/Nitrogen manifold.

  • Catalyst Pre-complexation: In a reaction vial, mix Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in a minimal amount of anhydrous dioxane. Stir for 10 minutes at room temperature. The solution should turn a characteristic orange/red color.

  • Reactant Addition: Add 5-Fluoropyrazine-2-carbonitrile (1.0 equiv), the Arylboronic acid (1.5 equiv), and finely ground Cs₂CO₃ (2.0 equiv).

  • Solvent & Seal: Dilute with remaining dioxane (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 12–18 hours.

    • Note: C–F activation has a high activation energy barrier; vigorous heating is required.

  • Work-up: Cool to RT. Filter the mixture through a pad of Celite to remove nickel residues and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

    • Caution: The nitrile group is polar; adjust gradient accordingly (typically Hexane/EtOAc).

Critical Control Points:

  • Water Content: Strictly anhydrous conditions are vital for the Ni(COD)₂ catalyst.

  • Base Selection: Avoid alkoxide bases (e.g., NaOtBu) as they will rapidly attack the C–F bond via S_NAr, yielding the ether instead of the biaryl.

Protocol B: The "Standard" Alternative (Chloro-Analog)

If you are not restricted to the fluoro-substrate, utilizing 5-Chloropyrazine-2-carbonitrile is the industry standard for high-yield coupling. This allows the use of robust Palladium chemistry.

Comparative Data: Ni (Fluoro) vs. Pd (Chloro)
ParameterProtocol A (Fluoro-Substrate)Protocol B (Chloro-Substrate)
Catalyst System Ni(COD)₂ / PCy₃Pd(PPh₃)₄ or Pd(dppf)Cl₂
Bond Activation Difficult (C–F ~115 kcal/mol)Facile (C–Cl ~80 kcal/mol)
Reaction Temp 100–120°C60–80°C
Air Sensitivity High (Glovebox recommended)Low (Standard Schlenk)
Typical Yield 40–65%85–95%
Major Side Reaction Hydrolysis / S_NArHomocoupling / Dehalogenation
Step-by-Step Procedure (Pd-Catalyzed)
  • Charge: Add 5-Chloropyrazine-2-carbonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) to a reaction flask.

  • Solvent/Base: Add 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

  • Degas: Sparge with Nitrogen for 15 minutes.

  • Heat: Reflux at 90°C for 4–6 hours.

  • Work-up: Standard aqueous extraction and chromatography.

Safety & Handling

  • Cyanide Moiety: While the nitrile group is generally stable, strong acidic conditions or metabolic breakdown can theoretically release cyanide. Handle all pyrazine-carbonitriles in a well-ventilated fume hood.

  • Nickel Toxicity: Nickel compounds are known sensitizers and potential carcinogens. Use double-gloving and handle solid catalysts in a contained environment.

  • HF Generation: In Protocol A (C–F activation), the stoichiometric byproduct is a metal fluoride. Upon workup with acid/silica, trace HF may form. Ensure proper neutralization.

References

  • C-F Activation Overview

    • Title: Transition Metal-Mediated Cleavage of C–F Bonds in Fluoroarom
    • Source: Chem. Rev. 2015, 115, 2, 573–632.
    • URL:[Link]

  • Ni-Catalyzed Coupling of Fluoro-Heterocycles

    • Title: Nickel-Catalyzed Cross-Coupling of Fluorinated Heteroarenes with Aryl Grignard Reagents (Kumada) and Boronic Acids.
    • Source: J. Am. Chem. Soc. 2004, 126, 41, 13196–13197.
    • URL:[Link]

  • Reactivity of Pyrazine Carbonitriles

    • Title: The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.[1]

    • Source: BenchChem Application Notes.[2]

  • General Suzuki Protocol

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

Sources

Application

Application Note: Chemoselective Reduction of 5-Fluoropyrazine-2-carbonitrile

Topic: Reduction of 5-Fluoropyrazine-2-carbonitrile to aminomethylpyrazine Content Type: Detailed Application Note and Protocol Target Molecule: (5-Fluoropyrazin-2-yl)methanamine Methodology: Borane-Tetrahydrofuran ( ) C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reduction of 5-Fluoropyrazine-2-carbonitrile to aminomethylpyrazine Content Type: Detailed Application Note and Protocol

Target Molecule: (5-Fluoropyrazin-2-yl)methanamine Methodology: Borane-Tetrahydrofuran (


) Complex Reduction

Abstract & Strategic Overview

The reduction of 5-fluoropyrazine-2-carbonitrile to its corresponding primary amine, (5-fluoropyrazin-2-yl)methanamine , presents a unique chemoselective challenge. The pyrazine ring is electron-deficient and prone to nucleophilic aromatic substitution (


) at the C5 position, where the fluorine atom serves as an excellent leaving group. Furthermore, traditional catalytic hydrogenation methods (e.g., 

/Pd-C or Raney Nickel) carry a high risk of hydrodefluorination (cleaving the C-F bond) or reducing the heteroaromatic ring itself.

This protocol utilizes Borane-Tetrahydrofuran (


)  as the reducing agent.[1] Unlike hydride donors such as 

, which are nucleophilic and can trigger defluorination via

, borane acts as an electrophilic reducing agent . It coordinates to the nitrile nitrogen, activating it for hydride delivery without attacking the electron-deficient ring carbons. This method ensures high fidelity of the C-F bond and the aromatic system.
Key Advantages of this Protocol:
  • Chemoselectivity: Preserves the labile C-F bond.

  • Regioselectivity: Reduces the nitrile without hydrogenating the pyrazine ring.

  • Purity: Avoids the formation of secondary amine dimers common in catalytic hydrogenation.

Reaction Mechanism & Pathway

The reaction proceeds through the coordination of borane to the pyrazine nitrogens and the nitrile group. A critical, often overlooked step in pyrazine chemistry is the formation of stable amine-borane adducts during the reaction. These complexes are robust and require a rigorous acidic quench to release the free amine.

Pathway Diagram

ReactionPathway SM 5-Fluoropyrazine-2-carbonitrile Coord Borane Coordination (N-B Complex) SM->Coord BH3·THF (Excess) 0°C RedInt Imine-Borane Intermediate Coord->RedInt Hydride Transfer ProdComplex Amine-Borane Complex (Stable) RedInt->ProdComplex Reduction Quench Acidic Methanolysis (Breaking B-N bond) ProdComplex->Quench MeOH / HCl Reflux Product (5-Fluoropyrazin-2-yl)methanamine Quench->Product Basification (pH > 10)

Figure 1: Reaction pathway highlighting the critical acidic methanolysis step required to break the stable amine-borane complex.

Experimental Protocol

Reagents and Stoichiometry

Note: Pyrazine nitrogens can coordinate borane, effectively sequestering the reagent. Therefore, a higher equivalent of borane is required compared to standard benzonitriles.

ReagentMW ( g/mol )Equiv.[2][3]Role
5-Fluoropyrazine-2-carbonitrile 123.091.0Substrate

(1.0 M in THF)
85.943.0 - 3.5Reducing Agent
Anhydrous THF 72.1110-15 volSolvent
Methanol (MeOH) 32.04ExcessQuench Agent
HCl (1.25 M in MeOH) 36.46ExcessComplex Breaker
Step-by-Step Methodology
Step 1: Setup and Addition (0°C)
  • Apparatus: Oven-dried 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inert Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon. Moisture reacts violently with borane and destroys the reagent.
    
  • Solvation: Charge the flask with 5-Fluoropyrazine-2-carbonitrile (1.0 equiv) and anhydrous THF (10 volumes). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C.

  • Addition: Transfer the

    
     solution  to the addition funnel via a cannula or syringe (avoiding air exposure). Dropwise add the borane solution to the reaction mixture over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) may occur; ensure proper venting through a bubbler.
      
Step 2: Reaction (RT to Reflux)
  • Warming: Once addition is complete, allow the reaction to warm naturally to room temperature (RT).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.

    • Note: If the reaction is sluggish (common with electron-deficient rings), heat the mixture to a gentle reflux (65°C) for 1–2 hours.

    • Endpoint: Disappearance of the nitrile starting material (

      
       123) and appearance of the amine-borane complex or free amine mass.
      
Step 3: Quench and Complex Breaking (Critical)
  • Cooling: Cool the reaction mixture back to 0°C.

  • Quench: Very slowly add Methanol (MeOH) dropwise.

    • Safety Alert: Vigorous hydrogen gas evolution will occur. Add MeOH until bubbling ceases.

  • Acidolysis: Add 1.25 M HCl in MeOH (approx. 5–10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (approx. 65–70°C) for 1 hour.

    • Why? The boron atom forms a strong coordinate covalent bond with the primary amine product. Simple water quenching is insufficient to break this bond. Acidic reflux converts the borane species into volatile trimethyl borate

      
       and releases the amine as the hydrochloride salt.
      
  • Concentration: Concentrate the mixture under reduced pressure to remove THF, MeOH, and trimethyl borate.

Step 4: Isolation and Purification
  • Basification: Redissolve the residue (amine hydrochloride salt) in a minimum amount of water. Cool to 0°C and adjust pH to >10 using 2N NaOH or saturated

    
    .
    
    • Caution: Do not leave the fluoro-pyrazine in strong base for extended periods to avoid hydrolysis of the fluorine.

  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     vol).
    
    • Tip: The amine is polar. If extraction is difficult, use a mixture of DCM/Isopropanol (3:1).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Storage: Store the amine under inert atmosphere at -20°C. Aminomethyl pyrazines can be unstable (oxidative degradation) over time.

Workup & Troubleshooting Flowchart

WorkupFlow Step1 Reaction Mixture (THF, Excess Borane) Step2 Cool to 0°C Slow MeOH Quench Step1->Step2 H2 Evolution Step3 Add HCl/MeOH Reflux 1 hr Step2->Step3 Break B-N Complex Step4 Concentrate in vacuo (Remove B(OMe)3) Step3->Step4 Step5 Residue: Amine·HCl Salt Step4->Step5 Step6 Basify (pH > 10) Extract w/ DCM:IPA Step5->Step6 Free Amine Release

Figure 2: Workup procedure emphasizing the removal of boron by-products.

Quality Control & Validation

Expected Analytical Data[4]
  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Look for the disappearance of the starting material.

    • Diagnostic Peak: A singlet (or broad singlet) for the methylene protons (

      
      ) typically appearing around 
      
      
      
      3.9 – 4.1 ppm
      .
    • Aromatic Protons: Two doublets (or multiplets) in the aromatic region (

      
       8.0 – 9.0 ppm), characteristic of the 2,5-disubstituted pyrazine.
      
  • 19F NMR:

    • Crucial for confirming the fluorine is still attached.

    • Expect a singlet around

      
       -80 to -100 ppm  (depending on solvent/reference). If this peak disappears or shifts significantly upfield, defluorination may have occurred.
      
  • Mass Spectrometry (ESI+):

    • Target Mass:

      
      .
      
    • Common impurity: Dimer (Secondary amine)

      
      .
      
Common Pitfalls
IssueCauseSolution
Low Yield Incomplete hydrolysis of B-N complex.Increase reflux time with HCl/MeOH.
Defluorination Use of hydride donors (

) or high temp.
Stick to Borane-THF; keep temp < 70°C.
Dimerization High concentration during reaction.Dilute reaction (0.1 M or less).

References

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][4][5] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

  • Roesky, H. W. (2012). Efficient reductions of nitriles to amines using Borane-THF complexes in the presence of heteroaryl halides. Chemical Communications, 48, 8571.[6] Link

Sources

Method

High-Impact C-H Functionalization of 5-Fluoropyrazine-2-carbonitrile

Application Note & Protocol Guide Executive Summary The pyrazine scaffold is a "privileged structure" in medicinal chemistry, offering optimal lipophilicity and metabolic stability. 5-Fluoropyrazine-2-carbonitrile repres...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, offering optimal lipophilicity and metabolic stability. 5-Fluoropyrazine-2-carbonitrile represents a high-value node in this space because it possesses two orthogonal handles for diversification: a nitrile (convertible to amides, amines, heterocycles) and a fluorine atom (a handle for SNAr or a metabolic blocker).

However, functionalizing the C-H bonds of this scaffold is non-trivial.[1] The electron-deficient nature of the ring, combined with the lability of the C-F bond toward nucleophiles, renders standard lithiation or Friedel-Crafts approaches prone to failure (polymerization or defluorination).

This guide details three field-proven protocols to selectively activate the C-H bonds at C-3 and C-6 , utilizing radical, polar-organometallic, and transition-metal strategies.

Strategic Analysis: The Regioselectivity Map

Before initiating synthesis, one must understand the electronic landscape of the substrate. The 5-fluoropyrazine-2-carbonitrile scaffold has two available C-H sites: C-3 and C-6 .

  • C-3 Position (Ortho to CN): Flanked by the strong electron-withdrawing nitrile group (-I, -M) and the ring nitrogen (N-4). It is highly electron-deficient.[2]

  • C-6 Position (Ortho to F): Flanked by the fluorine atom (-I, +M) and the ring nitrogen (N-1). The fluorine atom renders the adjacent proton acidic (inductive effect) and capable of directing metallation via the Complex Induced Proximity Effect (CIPE).

Decision Matrix
Desired TransformationMechanismPreferred SiteRecommended Protocol
Alkylation (Alkyl, Cycloalkyl)Radical (Minisci)C-3 (Major)*Protocol A
Functionalization (I, CHO, Allyl)Polar (Deprotonation)C-6 (Major)Protocol B
Arylation (Aryl, Heteroaryl)Pd-Catalyzed (CMD)C-3 / C-6 (Tunable)Protocol C

*Note: Minisci reactions can produce mixtures; however, the extreme electron deficiency at C-3 often favors radical attack at this site.

ReactionMap Substrate 5-Fluoropyrazine- 2-carbonitrile Minisci Protocol A: Radical Alkylation (Minisci Type) Target: C-3 (Alkyl) Substrate->Minisci Ag(I)/S2O8 or Photoredox DoM Protocol B: Directed Magnesiation (Knochel-Hauser) Target: C-6 (Electrophiles) Substrate->DoM TMPMgCl·LiCl, -78°C Pd Protocol C: Direct Arylation (Pd-Catalysis) Target: C-3/C-6 (Biaryls) Substrate->Pd Pd(OAc)2, PivOH ProdA 3-Alkyl-5-fluoro- pyrazine-2-carbonitrile Minisci->ProdA ProdB 6-Iodo-5-fluoro- pyrazine-2-carbonitrile DoM->ProdB ProdC 3/6-Aryl-5-fluoro- pyrazine-2-carbonitrile Pd->ProdC

Figure 1: Strategic workflow for the divergent functionalization of 5-fluoropyrazine-2-carbonitrile.

Detailed Protocols

Protocol A: Radical C-H Alkylation (Minisci Reaction)

Objective: Introduction of alkyl groups (e.g., isopropyl, tert-butyl, cyclobutyl) at the C-3 position. Mechanism: Nucleophilic alkyl radicals attack the protonated heterocycle at the most electron-deficient position.

Reagents:

  • Substrate: 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Alkyl Source: Carboxylic acid (R-COOH) (2.0 - 3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 - 3.0 equiv)
    
  • Catalyst:

    
     (0.1 - 0.2 equiv)
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or dilute

    
    
    
  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoropyrazine-2-carbonitrile (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1 mmol). Note: Protonation activates the ring toward nucleophilic radical attack.

  • Addition: Add the alkyl carboxylic acid (2 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40°C. Slowly add a solution of

    
     (2 mmol) in water (2 mL) dropwise over 30 minutes. Critical: Slow addition prevents radical dimerization (R-R) side reactions.
    
  • Monitoring: Stir vigorously at 40°C for 2–4 hours. Monitor by LC-MS. Look for the [M+R-H] peak.

  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Expectation: The C-3 isomer is typically the major product, but C-6 may form. Verify regiochemistry via NOE (see Section 4).

Protocol B: Directed Magnesiation (Knochel-Hauser Base)

Objective: Regioselective functionalization at C-6 (ortho to Fluorine) with electrophiles (Iodine, Aldehydes). Mechanism: Directed ortho-magnesiation (DoM) using a non-nucleophilic base to avoid SNAr displacement of the fluoride.

Reagents:

  • Substrate: 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Base: TMPMgCl·LiCl (Turbo-Hauser Base) (1.1 - 1.2 equiv) [Commercially available or prepared in situ]

  • Electrophile:

    
    , DMF, or Allyl Bromide
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (5 mL) and 5-fluoropyrazine-2-carbonitrile (1 mmol).

  • Cooling: Cool the solution to -78°C . Critical: Low temperature is mandatory to prevent decomposition of the sensitive metallated intermediate.

  • Metallation: Dropwise add TMPMgCl·LiCl (1.0 M in THF, 1.1 mL) over 5 minutes.

  • Incubation: Stir at -78°C for 30 minutes. The solution may turn dark red/brown, indicating anion formation.

    • Note: The bulky TMP base removes the proton at C-6 (ortho to F) due to the high acidity induced by F and coordination to the F atom.

  • Quench: Add the electrophile (e.g., solution of

    
     in THF) dropwise at -78°C.
    
  • Warming: Allow the reaction to warm slowly to 0°C over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Outcome: This protocol yields the 6-substituted derivative with high fidelity.

Protocol C: Pd-Catalyzed Direct Arylation (CMD)

Objective: Biaryl coupling without pre-functionalization (avoiding halo-partners on the pyrazine). Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents:

  • Substrate: 5-Fluoropyrazine-2-carbonitrile

  • Coupling Partner: Aryl Bromide (Ar-Br)

  • Catalyst:

    
     (5 mol%)[3]
    
  • Ligand:

    
     or substituted phosphine (optional, often ligand-free works for CMD)
    
  • Base:

    
     or 
    
    
    
  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene or DMA

Step-by-Step Procedure:

  • Mix: Combine substrate (1 equiv), Ar-Br (1.2 equiv),

    
    , Base, and PivOH in a sealed tube.
    
  • Reaction: Heat to 100-110°C for 16 hours.

  • Insight: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Regioselectivity: This method is less predictable than A or B and often yields mixtures of C-3 and C-6 arylation. Optimization of the ligand is required to steer selectivity.

Analytical Validation (Self-Validating System)

You must prove the regiochemistry of your product. Do not assume.

1H NMR Diagnostics:

  • Coupling Constants:

    • C-3 Isomer: The remaining proton is at C-6. It will show a doublet (or dd) with a specific

      
       coupling constant (typically 8–10 Hz for ortho H-F coupling in pyrazines).
      
    • C-6 Isomer: The remaining proton is at C-3. It is meta to the Fluorine. The

      
       coupling will be smaller (typically 1–3 Hz).
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the alkyl/aryl group signal.[4]

    • C-3 Substitution: NOE observed between the new group and None (neighbor is N).

    • C-6 Substitution: NOE observed between the new group and F (via HOESY) or potentially weak NOE to N-oxide if derivatized. Better: Rely on the

      
       coupling described above.
      

Table 1: Diagnostic Data Summary

Feature C-3 Substituted Product C-6 Substituted Product
Remaining Proton H-6 H-3
Position relative to F Ortho Meta

|


 (Hz)  | ~8-10 Hz  (Large) | < 3 Hz  (Small/None) |

References

  • Minisci Reaction on Fluorinated Heterocycles

    • Title: "Practical and Innate C-H Functionaliz
    • Source:Science, 2018.[5]

    • URL:[Link] (General principle of radical regioselectivity).

  • Knochel-Hauser Base Protocols

    • Title: "Efficient and Regioselective Functionaliz
    • Source:Angewandte Chemie Int.[6] Ed., 2011.

    • URL:[Link]

  • Direct Arylation of Electron-Deficient Arenes

    • Title: "Palladium-Catalyzed Ligand-Directed C-H Functionaliz
    • Source:Journal of the American Chemical Society, 2009.
    • URL:[Link]

  • Review of Pyrazine Reactivity

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:Organic & Biomolecular Chemistry, 2015.
    • URL:[Link]

Sources

Application

Application Note: Grignard Reaction Protocols with 5-Fluoropyrazine-2-carbonitrile

Part 1: Executive Summary & Strategic Analysis The Challenge: Chemoselectivity in Electron-Deficient Heterocycles Reacting 5-Fluoropyrazine-2-carbonitrile with Grignard reagents ( ) presents a classic "competing electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Electron-Deficient Heterocycles

Reacting 5-Fluoropyrazine-2-carbonitrile with Grignard reagents (


) presents a classic "competing electrophile" scenario. The pyrazine core is highly electron-deficient, creating three distinct reactive sites that compete for the nucleophile:
  • The Nitrile (

    
    ):  The desired site for 1,2-addition to form the metallo-imine (precursor to the ketone).
    
  • The C5-Fluorine Bond (

    
    ):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ). A "hard" nucleophile like a Grignard can easily displace the fluorine, destroying the pharmacophore.
  • The Pyrazine Ring Nitrogens: These Lewis-basic sites coordinate with Magnesium, potentially directing the nucleophile to the ring carbons (C3 or C6) rather than the nitrile, leading to alkylation/polymerization.

The Solution: Kinetic Control

To successfully synthesize the ketone while preserving the C5-fluorine, the protocol must operate under strict kinetic control . By lowering the temperature and modulating the solvent system, we favor the lower-barrier addition to the nitrile over the higher-barrier


 or ring-addition pathways.

Part 2: Reaction Pathways & Mechanism[1]

The following diagram illustrates the divergent pathways. The goal is to maximize Path A while suppressing Path B (


) and Path C  (Ring Addition).

GrignardPathways cluster_legend Conditions Legend Start 5-Fluoropyrazine-2-carbonitrile + R-MgX Imine Metallo-Imine Intermediate (Stable at Low Temp) Start->Imine Path A: 1,2-Addition (Kinetic Product, -78°C) Meisenheimer Meisenheimer Complex (SNAr Precursor) Start->Meisenheimer Path B: SNAr Attack (Thermodynamic, >0°C) RingAdduct Ring Addition Adduct (C3/C6 Attack) Start->RingAdduct Path C: Ring Attack Ketone Target Ketone (Preserves 5-F) Imine->Ketone Acidic Hydrolysis (H3O+) SubstProd 5-Alkyl-pyrazine-2-carbonitrile (Loss of Fluorine) Meisenheimer->SubstProd Elimination of Mg-F Byproducts Polymeric/Ring-Opened Byproducts RingAdduct->Byproducts Oxidation/Workup key1 Green Path: Desired (-78°C) key2 Red Path: Avoid (>0°C)

Caption: Mechanistic bifurcation showing the necessity of low-temperature kinetic control to favor nitrile addition (Path A) over fluorine displacement (Path B).

Part 3: Experimental Protocols

Protocol A: Cryogenic Direct Addition (Primary Method)

Objective: Direct conversion of nitrile to ketone with >90% retention of the fluorine substituent.

Reagents & Materials
  • Substrate: 5-Fluoropyrazine-2-carbonitrile (1.0 equiv).

  • Nucleophile: Grignard Reagent (

    
     or 
    
    
    
    ), 1.1–1.2 equiv.
    • Note: Bromides are generally softer than chlorides and preferred for chemoselectivity.

  • Solvent: Anhydrous Toluene (primary) and THF (secondary).

    • Rationale: Toluene is non-coordinating, which tightens the Grignard structure and often suppresses

      
       compared to pure THF [1].
      
  • Quench: 10% Aqueous Citric Acid or Saturated

    
    .
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Purge with Argon or Nitrogen for 15 minutes.

  • Solvation:

    • Dissolve 5-Fluoropyrazine-2-carbonitrile (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

    • Optional: Add anhydrous THF (10% v/v of total solvent) only if solubility is an issue. Pure toluene is preferred to minimize solvent-separated ion pairs that increase

      
       rates.
      
  • Cryogenic Cooling:

    • Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize.

    • Critical: Do not proceed until internal temp is < -75 °C.

  • Nucleophile Addition:

    • Dilute the Grignard reagent with an equal volume of toluene (to prevent freezing/precipitation at the tip).

    • Add the Grignard solution dropwise over 30–60 minutes.

    • Monitor: Ensure internal temperature does not rise above -70 °C . An exotherm indicates rapid reaction; if temp spikes,

      
       risk increases.
      
  • Reaction Maintenance:

    • Stir at -78 °C for 2 hours.

    • TLC Check: Quench a 50 µL aliquot into MeOH/AcOH, spot on TLC. Look for disappearance of nitrile. Do not warm the main reaction to check.

  • Quench & Hydrolysis:

    • Inverse Quench (Recommended): Transfer the cold reaction mixture via cannula into a stirred solution of 10% Citric Acid at 0 °C.

    • Why Citric Acid? It buffers the pH (~3-4). Strong mineral acids (HCl) can hydrolyze the C-F bond or cause pyrazine ring degradation [2].

    • Stir vigorously at 0 °C

      
       RT for 1 hour to hydrolyze the imine to the ketone.
      
  • Workup:

    • Separate layers. Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: The "Weinreb Bypass" (Alternative Route)

Objective: Use if Protocol A yields inseparable mixtures or if the specific Grignard is too reactive (e.g., Allyl/Benzyl Grignards).

  • Concept: Convert Nitrile

    
     Acid 
    
    
    
    Weinreb Amide
    
    
    Ketone.
  • Advantage: Weinreb amides prevent over-addition and are less prone to

    
     during the ketone formation step [3].
    
  • Nitrile Hydrolysis: Treat nitrile with concentrated HCl at 40°C (monitor closely to avoid F-hydrolysis) to yield 5-fluoropyrazine-2-carboxylic acid.

  • Amide Formation: React acid with

    
    -dimethylhydroxylamine 
    
    
    
    , EDC, and HOBt.
  • Grignard Addition: Add

    
     to the Weinreb amide at 0 °C (higher tolerance than nitrile). The stable chelated intermediate prevents 
    
    
    
    .

Part 4: Data Summary & Troubleshooting

Solvent & Condition Effects Table
VariableConditionOutcome on 5-Fluoropyrazine-2-CN
Temperature 25 °C (RT)High Failure: Major

(loss of F) + Ring Addition.
Temperature -78 °CSuccess: Kinetic control favors Nitrile addition.
Solvent Pure THFModerate: Good solubility, but higher risk of

.
Solvent Toluene/EtherOptimal: "Tight" ion pairing reduces F-displacement.
Reagent

(Lithium)
Avoid: Too aggressive; significant

observed.
Reagent

Preferred: Softer nucleophile than R-Li.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product lacks Fluorine (by NMR/MS)

occurred.
Lower temp to -78 °C; Switch solvent to Toluene; Slow down addition rate.
Low Yield / Polymerization Ring addition (C3/C6 attack).Ensure Grignard is not in large excess (keep to 1.1 equiv). Use Protocol B (Weinreb).
Starting Material Recovered Imine did not hydrolyze.Extend hydrolysis time with Citric Acid; ensure pH is < 4 during workup.
Nitrile Dimerization

-proton abstraction.
Only relevant if the nitrile had

-protons (not applicable to this heteroaryl nitrile).

Part 5: References

  • Knochel, P., et al. (2019). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Reagents for Organic Synthesis. [Link]

  • Schlosser, M. (2005). The 5-Fluoro- and 5-Trifluoromethyl- substituted Pyridines and Pyrazines: Synthesis and Reactivity. European Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 5-Fluoropyrazine-2-carbonitrile

Welcome to the technical support resource for 5-Fluoropyrazine-2-carbonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Fluoropyrazine-2-carbonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for minimizing unwanted hydrolysis side products during its use and synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Foundational Understanding - The "Why" of Hydrolysis

This section addresses the fundamental chemistry governing the stability of 5-Fluoropyrazine-2-carbonitrile. Understanding these principles is the first step toward effective control.

Q1: What are the primary hydrolysis side products of 5-Fluoropyrazine-2-carbonitrile, and how are they formed?

A1: The hydrolysis of 5-Fluoropyrazine-2-carbonitrile primarily occurs at the nitrile (-C≡N) group. This reaction proceeds in a stepwise fashion, especially in the presence of acidic or basic catalysts, to yield two main side products:

  • 5-Fluoropyrazine-2-carboxamide: This is the initial hydrolysis product, where the nitrile group is partially hydrolyzed to an amide (-CONH₂).[1][2]

  • 5-Fluoropyrazine-2-carboxylic acid: This is the final hydrolysis product, resulting from the further hydrolysis of the intermediate amide.[1][2][3]

The reaction with water is typically very slow but is significantly accelerated by either acid or alkali.[2][4][5] The electron-deficient nature of the pyrazine ring, enhanced by the electronegative fluorine atom, makes the carbon atom of the nitrile group highly electrophilic and thus more susceptible to nucleophilic attack by water.

A secondary, though less common, degradation pathway can be the nucleophilic aromatic substitution (SNAr) of the fluorine atom, particularly in the presence of strong nucleophiles or under harsh conditions, which would yield 5-hydroxypyrazine-2-carbonitrile or its subsequent hydrolysis products.[6][7]

Diagram: Hydrolysis Pathways of 5-Fluoropyrazine-2-carbonitrile

The following diagram illustrates the sequential nature of nitrile hydrolysis and the potential for C-F bond cleavage.

Hydrolysis_Pathway Start 5-Fluoropyrazine-2-carbonitrile Amide 5-Fluoropyrazine-2-carboxamide (Intermediate) Start->Amide + H₂O (Acid/Base Cat.) Hydroxy 5-Hydroxypyrazine-2-carbonitrile (SNA r Product) Start->Hydroxy + H₂O / OH⁻ (Harsh Conditions) Acid 5-Fluoropyrazine-2-carboxylic acid (Final Product) Amide->Acid + H₂O (Acid/Base Cat.)

Caption: Primary and potential secondary hydrolysis pathways.

Q2: Which experimental factors have the greatest impact on the rate of hydrolysis?

A2: The stability of 5-Fluoropyrazine-2-carbonitrile in solution is primarily influenced by three factors:

  • pH: This is the most critical factor. The hydrolysis of nitriles is catalyzed by both acids (H⁺) and bases (OH⁻).[1][3] The reaction is slowest in the neutral pH range. Highly acidic or alkaline conditions dramatically accelerate the formation of the carboxylic acid.[2][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

  • Presence of Water and Nucleophiles: Water is a necessary reactant for hydrolysis. The reaction rate will be dependent on its concentration. The use of anhydrous solvents is a primary method of prevention. Furthermore, other nucleophiles in the reaction mixture can compete with water and potentially lead to other side products.[6]

Part 2: Proactive Control & Troubleshooting

This section provides actionable strategies and troubleshooting guides for minimizing side product formation during your experiments.

Q3: My reaction is generating significant amounts of 5-Fluoropyrazine-2-carboxylic acid. How can I prevent this?

A3: The formation of the carboxylic acid indicates that hydrolysis is proceeding to completion. To minimize this, you must rigorously control the reaction conditions.

ParameterRecommended ActionRationale
Solvent Use anhydrous aprotic solvents (e.g., Anhydrous THF, Dioxane, Acetonitrile, Toluene). Ensure all solvents are freshly dried and handled under an inert atmosphere (N₂ or Ar).This eliminates water, a key reactant for hydrolysis. Aprotic solvents do not participate in proton transfer, which can facilitate hydrolysis.
pH Control Maintain a neutral to slightly acidic environment (pH 4-7) if the reaction chemistry allows.[6] Avoid both strong acids and strong bases unless they are essential for the desired transformation.Nitrile hydrolysis is slowest near neutral pH.[4][5] Strong acids and bases are potent catalysts for this side reaction.[2]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired reaction. Consider cooling the reaction (e.g., 0 °C or below) if kinetics permit.Lowering the temperature decreases the rate of all reactions, but often has a more pronounced effect on side reactions like hydrolysis.[7]
Reagent Purity Use reagents that are free from water contamination. Dry any solid reagents if they are hygroscopic.Prevents the inadvertent introduction of water into the reaction mixture.
Reaction Time Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.Minimizes the time the compound is exposed to conditions that could promote hydrolysis.

Diagram: Troubleshooting Workflow for Unwanted Hydrolysis

Use this decision tree to diagnose and resolve issues related to side product formation.

Troubleshooting_Workflow Start High levels of hydrolysis side products detected by HPLC/LC-MS CheckpH Is the reaction run under strongly acidic or basic conditions? Start->CheckpH CheckWater Were anhydrous solvents and reagents used under inert gas? CheckpH->CheckWater No Sol_pH Action: Buffer the reaction to pH 4-7 or switch to non-acidic/basic reagents if chemistry allows. CheckpH->Sol_pH Yes CheckTemp Is the reaction run at elevated temperature? CheckWater->CheckTemp Yes Sol_Water Action: Use freshly dried solvents. Dry reagents. Handle under N₂ or Ar. CheckWater->Sol_Water No CheckTemp->Start No, re-evaluate other factors Sol_Temp Action: Reduce reaction temperature. Determine minimum required temp. CheckTemp->Sol_Temp Yes

Caption: A decision tree for troubleshooting hydrolysis.

Q4: I need to perform a reaction in an aqueous or protic solvent system. Is it still possible to minimize hydrolysis?

A4: While challenging, it is possible. The key is to optimize conditions to favor your desired reaction kinetically over the hydrolysis reaction.

  • Use a Buffered System: If possible, use a buffer to maintain the pH in the 4-7 range where hydrolysis is slower.[6]

  • Lower the Temperature: This is your most effective tool in aqueous systems. Reducing the temperature will slow hydrolysis significantly.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can sometimes favor a bimolecular desired reaction over the hydrolysis pathway.

  • Catalyst Choice: If your desired reaction is catalyzed, select a catalyst that is highly efficient at low temperatures to minimize the required reaction time and heat.

Part 3: Analytical Protocols & Quality Control

Effective control requires accurate monitoring. This section provides validated starting points for your analytical methods.

Q5: How can I reliably detect and quantify 5-Fluoropyrazine-2-carbonitrile and its hydrolysis products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose. For higher sensitivity and confirmation of identity, Liquid Chromatography with Mass Spectrometry (LC-MS) is recommended.[8][9]

Analytical MethodAdvantagesDisadvantagesBest For
HPLC-UV Robust, widely available, excellent for quantification.Lower sensitivity than LC-MS, peak identity is based on retention time only.Routine reaction monitoring, purity checks, and quantification of major components.
LC-MS/MS Extremely sensitive, provides molecular weight information for positive peak identification.More complex instrumentation, quantification can be more variable without proper standards.Detecting trace-level impurities, structure confirmation of unknown peaks, and metabolite identification.[8]
Experimental Protocol: HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for developing a stability-indicating HPLC method. Validation will be required for your specific application.

Objective: To separate and quantify 5-Fluoropyrazine-2-carbonitrile, 5-Fluoropyrazine-2-carboxamide, and 5-Fluoropyrazine-2-carboxylic acid.

Instrumentation & Columns:

  • System: Standard HPLC with UV Detector

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detection Wavelength: ~254 nm or a wavelength maximum determined by a UV scan of the parent compound.

Reagents & Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Diluent: 50:50 Water:Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17.1-20 min: Return to 10% B and equilibrate

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting it 100-fold or more in the Diluent. This stops further reaction and prepares the sample for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order: Due to polarity, the expected elution order on a C18 column would be: 5-Fluoropyrazine-2-carboxylic acid (most polar, elutes first), followed by 5-Fluoropyrazine-2-carboxamide, and finally 5-Fluoropyrazine-2-carbonitrile (least polar, elutes last).

References
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents (WO2002096856A1).
  • Dawson, R. L. (1975). Process for hydrolysis of nitriles. Google Patents (US3920670A).
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Hu, Y., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Fluoropyrazine-2-carbonitrile Derivatives

Welcome to the technical support center for the purification of 5-Fluoropyrazine-2-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Fluoropyrazine-2-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification of this important class of heterocyclic compounds. The inherent physicochemical properties of the fluoropyrazine scaffold—namely its polarity, basicity, and potential for complex impurity profiles—necessitate robust and well-understood purification strategies.

This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from high-level frequently asked questions to detailed troubleshooting scenarios for common laboratory procedures.

Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying a crude 5-Fluoropyrazine-2-carbonitrile derivative?

A1: A multi-step approach is typically most effective. The optimal strategy begins with an appropriate aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar byproducts. This is followed by a primary purification step, most commonly flash column chromatography, to separate the target molecule from organic impurities. For achieving high analytical purity, a final recrystallization or trituration step is often employed to furnish the product as a crystalline solid.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities.[1]

Q2: How do the electronic properties of the 5-Fluoropyrazine-2-carbonitrile core affect purification?

A2: The pyrazine ring is an electron-deficient aromatic system. The addition of two strong electron-withdrawing groups—a fluorine atom and a nitrile group—further decreases the electron density of the ring. This has several implications for purification:

  • Polarity: These derivatives are typically moderately to highly polar. This dictates the choice of solvents for extraction, chromatography, and recrystallization.[3]

  • Basicity: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, giving the molecule basic character. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel during normal-phase chromatography, often resulting in peak tailing.[4]

  • Solubility: While generally soluble in common polar organic solvents like ethyl acetate, dichloromethane, and acetone, their solubility in non-polar solvents like hexanes is often limited.[5]

Q3: What are the most common impurities I should expect?

A3: Impurities are highly dependent on the synthetic route but commonly include:

  • Unreacted Starting Materials: For instance, if synthesizing via a palladium-catalyzed cyanation, you may have residual halopyrazine starting material.[6]

  • Reaction Byproducts: In many pyrazine syntheses, side reactions can lead to the formation of isomers or related heterocyclic structures like imidazoles.[7][8]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or reagents from the reaction.[8][9]

  • Degradation Products: Some fluorinated heterocycles can be susceptible to hydrolysis, especially under harsh acidic or basic workup conditions, potentially converting the fluorine to a hydroxyl group.[10]

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying these derivatives. However, its success hinges on proper method development.[3]

Problem 1: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation.
  • Root Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of your pyrazine derivative and the acidic silanol groups (Si-OH) on the silica surface.[4] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak.

  • Solution:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% v/v). The triethylamine is more basic than your product and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute in a sharp, symmetrical band.[4]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic or deactivated stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, amine-functionalized or diol-functionalized silica can provide different selectivity and reduce tailing.[4]

Problem 2: I have very poor separation between my product and a key impurity.
  • Root Cause: The chosen solvent system does not provide sufficient differential partitioning for the compounds on the stationary phase. The polarity of the eluent is likely too high, causing all components to move too quickly, or the selectivity of the solvent system is inadequate.

  • Solution:

    • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is indispensable for method development.[11] Aim for a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[12] This Rf value generally provides the best balance for good separation on a flash column.

    • Use a Gradient Elution: Instead of a single-solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve the resolution between closely eluting spots.[12] A common gradient for these compounds is starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate.

    • Try Different Solvent Systems: If a standard Hexane/Ethyl Acetate system fails, explore other solvent combinations. Dichloromethane/Methanol or Toluene/Acetone systems can offer different selectivity and may resolve your compounds.

Data Presentation: Recommended TLC Rf for Optimal Flash Chromatography
Target Rf ValueExpected Outcome on Flash ColumnRationale
0.2 - 0.3 Optimal Separation Provides sufficient interaction with the stationary phase for good resolution without excessive run times.[12]
> 0.5 Poor Separation Compound elutes too quickly, near the solvent front, with minimal separation from other components.
< 0.1 Broad Bands, Long Run Time Compound is too strongly adsorbed, leading to band broadening due to diffusion and inefficient use of solvent.[12]
Visualization: Logic for Troubleshooting Poor Chromatographic Separation

start Poor Separation in Flash Chromatography check_tailing Is there significant peak tailing? start->check_tailing check_rf Is the TLC Rf of the product ~0.2-0.3? check_tailing->check_rf No add_base Add 0.1-1% Triethylamine to the eluent. check_tailing->add_base Yes optimize_solvent Re-optimize solvent system using TLC to achieve lower Rf. check_rf->optimize_solvent No (Rf too high) use_gradient Implement a shallow gradient elution. check_rf->use_gradient Yes (Rf is good) change_stationary Consider alternative stationary phase (Alumina, NH2-Silica). add_base->change_stationary If tailing persists end_good Improved Separation add_base->end_good change_stationary->end_good optimize_solvent->end_good use_gradient->end_good

Caption: Troubleshooting flowchart for poor flash chromatography separation.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity but can be challenging.[1]

Problem 1: My compound "oils out" instead of forming crystals upon cooling.
  • Root Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the solution is cooling too rapidly. Oiling out occurs when the solution becomes supersaturated before reaching the temperature at which crystal nucleation can occur, causing the compound to separate as a liquid phase.

  • Solution:

    • Add a "Poorer" Solvent: While the solution is still warm, add a miscible solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution just begins to turn cloudy. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow it to cool slowly. This reduces the overall solvating power of the system.

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling provides time for ordered crystal lattice formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 2: No crystals form, even after extended cooling.
  • Root Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystallization to begin. This often happens if too much solvent was used initially.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to create a more concentrated solution. Then, attempt the slow cooling process again.[13]

    • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.

Experimental Protocols
Protocol 1: Flash Column Chromatography Purification

This protocol assumes the use of a standard silica gel stationary phase.

  • Solvent System Selection:

    • Using TLC, test various solvent systems (e.g., Hexane/Ethyl Acetate mixtures).

    • Identify a system that gives your target compound an Rf of 0.2-0.3 and provides good separation from major impurities.[12]

    • If tailing is observed on the TLC plate, add 0.5% triethylamine to the developing solvent and re-run.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the solvent level drop below the top of the silica.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.[14]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3] Dry loading often results in better resolution.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor their contents by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualization: General Workflow for Flash Chromatography

cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. Select Solvent System via TLC pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Dry Load Preferred) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Standard workflow for purification by flash column chromatography.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]

    • Test small amounts in test tubes: add a few milligrams of your compound and a few drops of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to just dissolve the solid completely. Work on a steam bath or hot plate in a fume hood.

  • Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[13]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

References
  • Vedantu. (n.d.). Purification and Characterisation of Organic Compounds for JEE & NEET. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Compton, D. L., et al. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]

  • MDPI. (2025, July 18). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Retrieved from [Link]

  • ACS Publications. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Mor. J. Chem. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.

Sources

Troubleshooting

Solving solubility issues of 5-Fluoropyrazine-2-carbonitrile in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic building blocks.

5-Fluoropyrazine-2-carbonitrile (Molecular Formula: C5H2FN3, Monoisotopic Mass: 123.02 Da)[1] is a highly valuable fluorinated pyrazine derivative used in drug discovery. However, its rigid aromatic ring, electron-withdrawing nitrile group, and highly electronegative fluorine atom create a hydrophobic molecular surface with a high crystal lattice energy. While the pyrazine nitrogens can act as hydrogen-bond acceptors, the molecule lacks hydrogen-bond donors, rendering it practically insoluble in pure water.

Below is our comprehensive troubleshooting guide, designed to help you bypass these thermodynamic barriers using field-proven physicochemical strategies.

Solubilization Strategy Workflow

G A Solubility Issue: 5-Fluoropyrazine-2-carbonitrile B Application Type? A->B C In Vitro Assays (Tolerates low organics) B->C D In Vivo / Clinical (Strictly aqueous) B->D E DMSO Co-solvency (Max 1% v/v) C->E F Particle Agglomeration? D->F G Cyclodextrin Complexation (HP-β-CD) F->G Low/None H Polymer Solid Dispersion (PVP Co-milling) F->H High/Severe

Decision tree for selecting the optimal solubilization strategy for 5-Fluoropyrazine-2-carbonitrile.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am trying to dissolve 5-Fluoropyrazine-2-carbonitrile directly in my physiological buffer (pH 7.4), but it crashes out immediately. Why is this happening? A: This is a classic thermodynamic failure. The dissolution of a solute requires breaking its crystal lattice (endothermic) and forming solute-solvent cavities. 5-Fluoropyrazine-2-carbonitrile has a high lattice energy and is highly lipophilic. Water molecules prefer to hydrogen-bond with each other rather than form a cavity for this hydrophobic molecule. Because the compound lacks ionizable groups (pKa is outside the physiological range), pH adjustments will not improve solubility. You must alter the solvent environment or the physical state of the API.

Q2: I need to test this compound in a cell-based assay. What is the most efficient way to get it into solution without killing my cells? A: Use a Dimethyl Sulfoxide (DMSO) co-solvency strategy . Thermodynamic assessments of pyrazine derivatives show that their maximum solubility is achieved in DMSO, as its solubility parameter (26.7 MPa^1/2) closely matches that of the pyrazine core[2]. Causality: DMSO disrupts the crystal lattice efficiently and acts as a hydrogen-bond acceptor/donor bridge when introduced into water. To prevent cytotoxicity, the final DMSO concentration in your cell culture media must not exceed 0.1% to 1% (v/v). You must prepare a highly concentrated master stock in 100% DMSO and perform a rapid dilution into the aqueous phase with high shear to prevent local supersaturation.

Q3: I am moving to in vivo mouse models and cannot use high concentrations of organic solvents. How can I achieve a purely aqueous formulation? A: You should utilize Inclusion Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity. The hydrophobic pyrazine ring and the fluorinated moiety of your compound will spontaneously partition into this cavity, displacing high-enthalpy water molecules. This forms a 1:1 or 1:2 stoichiometric inclusion complex that is highly water-soluble and well-tolerated in vivo, a proven strategy for pyrazine-based pharmacophores[3].

Q4: Even after micronization, my compound forms floating clumps in water and refuses to dissolve. How do I break this agglomeration? A: Micronization increases the surface area but also exponentially increases the surface free energy and static charge of the particles, leading to severe agglomeration. To solve this, use Polymer Solid Dispersion via Co-milling . Causality: By co-milling the compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP), the polymer coats the freshly fractured crystal surfaces. This neutralizes the electrostatic charge, prevents agglomeration, and acts as a localized co-solvent at the solid-liquid interface. Studies on related pyrazine-carboxamides have shown that PVP composites can increase the aqueous dissolution rate by up to 800 times[4].

Quantitative Data Summary: Solubilization Strategies

Solubilization MethodMechanism of ActionApparent Solubility EnhancementPrimary ApplicationKey Limitation
Direct Aqueous None (Baseline)1x (< 0.1 mg/mL)N/APractically insoluble
DMSO Co-solvent (1%) Dielectric constant alteration~50x - 100xIn vitro cell assaysCytotoxicity at >1% v/v
HP-β-CD Complexation Host-guest lipophilic encapsulation~100x - 500xIn vivo dosing (IV/PO)Requires high excipient ratio (1:4 to 1:10)
PVP Co-milling (1:4) Anti-agglomeration & wetting~400x - 800xOral solid dosage formsRequires planetary ball mill

Self-Validating Experimental Protocols

Protocol A: DMSO Stock & Controlled Aqueous Dilution (For In Vitro Assays)

This protocol ensures the compound does not precipitate into invisible micro-crystals upon addition to the buffer.

  • Stock Preparation: Weigh 12.3 mg of 5-Fluoropyrazine-2-carbonitrile and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex until visually clear.

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, expanding the solubility limit during the critical mixing phase.

  • High-Shear Addition: Place the buffer on a magnetic stirrer at 800 RPM. Using a micropipette, inject the DMSO stock directly into the center of the vortex (not down the side of the tube) to achieve your target concentration (e.g., 10 µL stock into 9.99 mL buffer for a 100 µM final concentration, 0.1% DMSO).

  • Self-Validation Step (Turbidimetry): Immediately transfer 1 mL of the final solution to a cuvette and measure the absorbance at 600 nm using a UV-Vis spectrophotometer against a blank of buffer + 0.1% DMSO.

    • Pass: OD600 < 0.05 (True solution).

    • Fail: OD600 > 0.05 (Micro-precipitation has occurred; you must lower the target concentration).

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes the co-solvent evaporation method to force the compound into the cyclodextrin cavity.

  • Carrier Preparation: Dissolve 200 mg of HP-β-CD in 5 mL of ultrapure water (4% w/v solution).

  • API Solubilization: Dissolve 20 mg of 5-Fluoropyrazine-2-carbonitrile in 1 mL of volatile organic solvent (e.g., Ethanol or Methanol).

  • Complexation: Add the organic API solution dropwise to the aqueous HP-β-CD solution while stirring continuously at 500 RPM at room temperature.

  • Evaporation & Equilibration: Leave the beaker open in a fume hood under continuous stirring for 24-48 hours to allow complete evaporation of the organic solvent and to reach thermodynamic equilibrium.

  • Filtration: Filter the resulting aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated 5-Fluoropyrazine-2-carbonitrile.

  • Self-Validation Step (HPLC Quantification): Analyze the filtrate via HPLC-UV (using a standard curve generated from DMSO stocks). The presence of a distinct API peak in the purely aqueous filtrate confirms successful encapsulation. The final concentration dictates your maximum dosing volume.

References

  • PubChemLite - 5-fluoropyrazine-2-carbonitrile (C5H2FN3). Université du Luxembourg.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.
  • Preparation of natural borneol/2-hydroxypropyl-β-cyclodextrin inclusion complex and its effect on the absorption of tetramethylpyrazine phosphate in mouse. PubMed Central (NIH).
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. PubMed Central (NIH).

Sources

Optimization

Optimizing temperature for 5-Fluoropyrazine-2-carbonitrile amination

Welcome to the advanced troubleshooting and protocol guide for the amination of 5-fluoropyrazine-2-carbonitrile. As a highly electron-deficient heteroaryl fluoride, this compound is a premium building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the amination of 5-fluoropyrazine-2-carbonitrile. As a highly electron-deficient heteroaryl fluoride, this compound is a premium building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors. However, its extreme reactivity means that temperature control is the single most critical parameter for experimental success.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure high-yielding nucleophilic aromatic substitution (SNAr) reactions while suppressing unwanted side reactions.

Mechanistic Insights: The Causality of Temperature Sensitivity

To optimize this reaction, one must first understand the thermodynamic and kinetic environment of the substrate [1].

The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing cyano group (-C≡N) at C2 and a highly electronegative fluorine atom at C5 creates an exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO). This makes the C5 carbon highly electrophilic. Furthermore, fluoride is an excellent leaving group in SNAr reactions because the highly electronegative fluorine atom stabilizes the transient Meisenheimer complex prior to expulsion [2].

The Consequence: The activation energy for nucleophilic attack by an amine is extremely low. The reaction is remarkably fast and highly exothermic. If the internal temperature is not strictly controlled (typically maintained between 0 °C and 25 °C), the excess thermal energy will drive higher-activation-energy side reactions. The most common failure mode is the base-catalyzed hydrolysis of the C2-carbonitrile group to a primary carboxamide (-CONH2), driven by localized exotherms and trace water in the solvent [3].

SNAr_Workflow SM 5-Fluoropyrazine-2-carbonitrile + Amine + Base LowTemp Controlled Cooling (0°C to 25°C) SM->LowTemp HighTemp Uncontrolled Exotherm (> 40°C) SM->HighTemp Product Target Product: 5-Aminopyrazine-2-carbonitrile LowTemp->Product Kinetic Control (High Regioselectivity) SideRxn Side Products: Nitrile Hydrolysis & Ring Degradation HighTemp->SideRxn Thermodynamic Overdrive (Loss of Cyano Group)

Temperature-dependent pathways for 5-fluoropyrazine-2-carbonitrile amination.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between internal reaction temperature, kinetics, and product distribution when reacting 5-fluoropyrazine-2-carbonitrile with a standard secondary amine (e.g., morpholine) in DMF.

Internal Temperature RangeReaction KineticsTarget Product YieldPrimary Impurities / Side Reactions
-20 °C to 0 °C Slow to Moderate85% - 95%Unreacted starting material (if quenched prematurely).
0 °C to 25 °C Fast (Optimal)> 95%Trace amide (<1%) from ambient moisture.
25 °C to 50 °C Very Fast (Exothermic)40% - 60%5-aminopyrazine-2-carboxamide (major), bis-amination.
> 50 °C Runaway Risk< 10%Extensive polymerization, complete nitrile hydrolysis.
Troubleshooting FAQs

Q: I am observing a major impurity with a mass of [M+18] Da in my LC-MS. What is causing this? A: An[M+18] mass indicates the addition of water, specifically the hydrolysis of the C2-carbonitrile group to a primary carboxamide (-CONH2). This is a classic symptom of poor temperature control combined with trace water. The highly exothermic nature of the SNAr reaction causes localized heating ("hot spots") if the amine is added too quickly. Ensure you are using anhydrous solvents, dry bases (avoid hydrated K2CO3), and strictly maintaining the internal temperature at 0 °C during the addition phase.

Q: Should I use microwave irradiation to accelerate the amination of sterically hindered amines? A: No. While microwave-assisted SNAr is common for unactivated heteroaryl chlorides, 5-fluoropyrazine-2-carbonitrile is hyper-activated [1]. Applying microwave irradiation will likely lead to rapid thermal runaway, complete degradation of the pyrazine core, and potential safety hazards. For hindered amines, extend the reaction time at room temperature (20–25 °C) rather than applying heat.

Q: How do I scale up this reaction safely given the exotherm? A: When scaling beyond 10 grams, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation significantly harder. You must transition from batch addition to a controlled, dropwise addition of the amine using a syringe pump. The reaction vessel must be equipped with an internal temperature probe, and the addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C.

Self-Validating Experimental Protocol: Optimized SNAr Amination

This protocol utilizes an internal temperature feedback loop to ensure kinetic control. By linking the reagent addition rate directly to the real-time temperature readout, the system validates its own safety and chemical selectivity.

Materials Required:

  • 5-Fluoropyrazine-2-carbonitrile (1.0 equiv)

  • Amine nucleophile (e.g., morpholine or primary alkylamine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL / gram of substrate)

Step-by-Step Methodology:

  • System Purge: Purge a multi-neck round-bottom flask with dry Argon or Nitrogen to eliminate atmospheric moisture, which is the primary driver of nitrile hydrolysis.

  • Substrate Dissolution: Dissolve 5-fluoropyrazine-2-carbonitrile in anhydrous DMF. Stir at 300 rpm.

  • Cooling & Equilibration: Submerge the flask in an ice-water bath. Insert an internal thermocouple directly into the solution. Wait until the internal temperature stabilizes between 0 °C and 2 °C.

  • Base Addition: Add DIPEA in one portion. (Note: DIPEA addition to the substrate is generally not exothermic).

  • Controlled Amine Addition (Critical Step): Dilute the amine (1.1 equiv) in an equal volume of anhydrous DMF. Begin dropwise addition using a syringe pump. Self-Validation Loop: Monitor the internal thermocouple; adjust the addition rate so that the internal temperature strictly remains below 5 °C. If the temperature spikes, pause the addition until it returns to 2 °C.

  • Kinetic Maturation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C) over 1 hour.

  • Conversion Check: Perform TLC or LC-MS analysis. The extreme reactivity of the fluorine atom guarantees >95% conversion within 1–2 hours at room temperature. If starting material remains, do not apply heat; simply stir for an additional hour.

  • Quench and Isolation: Quench the reaction by pouring it slowly into 5 volumes of vigorously stirred, ice-cold water. The target 5-aminopyrazine-2-carbonitrile derivative will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

References
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Troubleshooting

Preventing ring opening of 5-Fluoropyrazine-2-carbonitrile under basic conditions

[1] Current Status: Operational Topic: Stabilization & Selective Substitution of 5-Fluoropyrazine-2-carbonitrile Ticket ID: PYR-CN-5F-SUP Audience: Medicinal Chemists, Process Chemists[1] Executive Summary & Core Directi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Stabilization & Selective Substitution of 5-Fluoropyrazine-2-carbonitrile Ticket ID: PYR-CN-5F-SUP Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Core Directive

The Challenge: 5-Fluoropyrazine-2-carbonitrile is an "ultra-electrophile."[1] The combination of the electron-deficient pyrazine ring, the electron-withdrawing nitrile group (CN), and the electronegative fluorine atom creates a substrate that is highly reactive toward nucleophiles.[2]

The Failure Mode: Under basic conditions, two competing pathways exist:

  • Pathway A (Desired):

    
     displacement of Fluorine.[1][2]
    
  • Pathway B (Catastrophic): Nucleophilic attack at the ring carbons (C-3 or C-6) or the nitrile carbon, leading to ring opening (fragmentation) , polymerization (black tar), or nitrile hydrolysis (amide formation).

The Solution: You must operate under Kinetic Control .[1] The goal is to facilitate the specific displacement of fluorine (


) at a rate significantly faster than the thermodynamic degradation of the pyrazine core.

Mechanism & Causality Analysis

To prevent failure, you must understand the competition between substitution and destruction.

The Reactivity Landscape (Graphviz Visualization)

The following diagram illustrates the competing pathways. Note that high temperatures and strong, hard nucleophiles (like


) favor the "Red Zone" (Degradation).

ReactionPathways Start 5-Fluoropyrazine- 2-carbonitrile Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Start->Meisenheimer Attack at C-5 (Kinetic Preference) Hydrolysis Side Product: Amide/Acid (CN Hydrolysis) Start->Hydrolysis Attack at CN (High pH / H2O) RingOpen Ring Opening/ Polymerization (Tar) Start->RingOpen Attack at C-3/C-6 (High Temp / Hard Base) Nu Nucleophile (Nu:) Nu->Start Product Product (5-Nu-pyrazine-2-carbonitrile) Meisenheimer->Product Loss of F-

Figure 1: Mechanistic competition.[1] Successful synthesis requires favoring the blue/green path over the red/black paths.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction mixture turned into black tar within minutes."

Root Cause: Ring Destruction / Polymerization. The pyrazine ring is electron-deficient.[1] If you use a strong, "hard" base (like NaOH, KOH, or NaH) without strict temperature control, the base attacks the ring carbons (C-3 or C-6) rather than displacing the fluorine. This breaks the aromaticity, leading to acyclic conjugated species that rapidly polymerize.

Corrective Action:

  • Switch Bases: Use "soft" or non-nucleophilic bases.

    • Recommended: DIPEA (Hünig's base),

      
      , or 
      
      
      
      .
    • Avoid: NaOH, KOH, NaOMe (unless at -78°C), NaH.

  • Lower Temperature: Run the addition at 0°C or -10°C . Only warm to Room Temperature (RT) if reaction monitoring shows no conversion.

Issue 2: "I see a new spot on TLC/LCMS, but it's the wrong mass (+18)."

Root Cause: Nitrile Hydrolysis. The nitrile group at C-2 is highly activated.[1] In the presence of water and base (especially hydroxide), it hydrates to the primary amide (


).

Corrective Action:

  • Dry Solvents: Ensure your solvent (DMF, DMSO, THF) is anhydrous.

  • Base Quality: Hygroscopic bases like

    
     or 
    
    
    
    can absorb significant water from the air.[1] Dry your base or use fresh bottles.
  • Avoid Aqueous Workups (Initially): Quench with a buffered solution (e.g., saturated

    
    ) rather than strong acid/base to prevent hydrolysis during isolation.[1]
    
Issue 3: "The reaction is stalled. Starting material remains."

Root Cause: Base Insolubility or "Soft" Nucleophile. While the ring is reactive, poor solubility of inorganic bases in organic solvents can halt the reaction.

Corrective Action:

  • Phase Transfer: If using

    
     in Toluene/DCM, add a phase transfer catalyst like 18-Crown-6  or TBAB  (Tetrabutylammonium bromide).[1]
    
  • Solvent Switch: Switch to polar aprotic solvents (DMF, NMP) which solvate the nucleophile better, increasing the rate of

    
    .
    

Optimized Experimental Protocols

These protocols are designed to maximize the


 pathway while suppressing ring opening.[1]
Protocol A: Reaction with Amines (The "Safe" Method)

Best for: Primary and secondary amines.

ParameterSpecificationRationale
Solvent THF (anhydrous) or MeCNAvoids the high polarity of DMF which can accelerate degradation; easier workup.[1]
Base DIPEA (2.5 eq) or TEANon-nucleophilic organic bases prevent ring attack.[1]
Temp 0°C

RT
Kinetic control. Start cold to prevent exotherm.[1]
Concentration 0.1 M - 0.2 MHigh dilution minimizes intermolecular polymerization.[1]

Step-by-Step:

  • Dissolve 5-fluoropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Cool the solution to 0°C (ice bath).

  • Add DIPEA (2.5 eq) followed by the amine nucleophile (1.1 eq) dropwise.[1]

  • Monitor by TLC/LCMS every 30 minutes.[1]

  • Quench: Once SM is consumed, quench immediately with saturated

    
    . Do not let the reaction stir overnight if conversion is complete. 
    
Protocol B: Reaction with Alcohols/Phenols (Ether Formation)

Best for: Alkoxylation (


-arylation/alkylation).[1]

Critical Warning: Alkoxides are stronger bases than amines.[1] The risk of ring opening is higher.[1]

  • Pre-complexation: Dissolve the alcohol/phenol (1.1 eq) in DMF.[1] Add

    
     (1.5 eq) and stir for 15 min to generate the active alkoxide before adding the pyrazine.
    
  • Reverse Addition: Cool the pyrazine solution (in DMF) to -20°C or 0°C . Add the alkoxide mixture slowly to the pyrazine.

    • Why? This keeps the concentration of the strong nucleophile low relative to the electrophile, favoring substitution over destruction.

Decision Matrix for Conditions

Use this flowchart to select the correct solvent/base system for your specific nucleophile.

DecisionTree Start Select Nucleophile Type Type1 Amine (Primary/Secondary) Start->Type1 Type2 Alcohol / Phenol Start->Type2 Type3 Thiol Start->Type3 Cond1 Use DIPEA / THF Temp: 0°C to RT Type1->Cond1 Cond2 Use Cs2CO3 / DMF Temp: -10°C Type2->Cond2 Warning WARNING: Avoid NaH/NaOH Risk of Ring Opening Type2->Warning Cond3 Use K2CO3 / MeCN Temp: 0°C Type3->Cond3

Figure 2: Reaction Condition Decision Tree.

References & Further Reading

  • Mechanistic Foundation of

    
     on Pyrazines: 
    
    • Topic: Fluorine as a hyper-active leaving group in nucleophilic aromatic substitution.[1][3]

    • Source:Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."

    • Link:

  • Synthesis of Functionalized Pyrazine-2-carbonitriles:

    • Topic: Comparative routes for substituting pyrazine-2-carbonitriles, including chlorination and amination protocols.[1][4]

    • Source:BenchChem, "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles."

    • Link: (General landing page for verified protocols).[1]

  • Stability of Fluoropyrazines (Favipiravir Intermediates):

    • Topic: Handling of 3,6-difluoropyrazine-2-carbonitrile and related intermediates (analogous chemistry).[1]

    • Source:Organic Process Research & Development, often covers scale-up of Favipiravir (T-705) which utilizes highly reactive fluoropyrazine nitriles.[1]

    • Context: These papers highlight the sensitivity of the nitrile group to hydrolysis under basic conditions.

  • General Pyrazine Ring Stability:

    • Topic: Susceptibility of electron-deficient heterocycles to ring opening (ANRORC mechanism).[1]

    • Source:Journal of Organic Chemistry / Tetrahedron.[1]

    • Citation:J. Org.[1] Chem. 1976, 41, 15, 2579 (General reference for nucleophilic attacks on pyrazines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Fluoropyrazine-2-carbonitrile before handling, as it is a potent skin sensitizer and potentially toxic.

Sources

Optimization

Controlling regioselectivity in 5-Fluoropyrazine-2-carbonitrile substitution

Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity & Chemoselectivity in Substitution Reactions Executive Summary: The Reactivity Landscape Welcome to the technical guide for 5-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity & Chemoselectivity in Substitution Reactions

Executive Summary: The Reactivity Landscape

Welcome to the technical guide for 5-Fluoropyrazine-2-carbonitrile . This scaffold is a "push-pull" system where the electron-deficient pyrazine ring is further activated by the electron-withdrawing nitrile (-CN) group.

The Core Challenge: While the Fluorine at C5 is the intended site for Nucleophilic Aromatic Substitution (


), the Nitrile at C2  is a competing electrophile. Furthermore, the C3 position (ortho to nitrile) possesses significant C-H acidity. "Regioselectivity" in this context often refers to ensuring the nucleophile attacks the C5-Fluorine (desired 

) rather than attacking the Nitrile (addition/hydrolysis) or deprotonating C3.
Part 1: The Reactivity Map (Visualized)

The following diagram illustrates the competing electrophilic sites and the conditions that trigger them. Use this to diagnose where your reaction might be deviating.

ReactivityMap cluster_legend Pathway Probability Substrate 5-Fluoropyrazine- 2-carbonitrile C5_Sub C5 Substitution (Product: 5-Amino/Alkoxy) Substrate->C5_Sub Mild Nucleophiles (Amines, Thiols) DIPEA, ACN, <80°C C2_Hyd C2 Hydrolysis (Product: Amide/Acid) Substrate->C2_Hyd H2O / OH- High Temp or Wet Solvents C2_Add C2 Addition (Product: Amidine/Ketone) Substrate->C2_Add Strong Nucleophiles (Grignards, R-Li) or Acid Catalysis C3_Lith C3 Lithiation (Product: 3-Substituted) Substrate->C3_Lith LTMP / Li-Base <-78°C (Cryogenic) Kinetic Control Green = Dominant (SNAr) Green = Dominant (SNAr) Red = Common Side Reaction Red = Common Side Reaction

Figure 1: Chemoselectivity landscape of 5-Fluoropyrazine-2-carbonitrile. The C5-F bond is the primary electrophilic site for soft nucleophiles, while the C2-CN group is vulnerable to hard nucleophiles and hydrolysis.

Part 2: Troubleshooting Guides (Q&A)
Module A:

Efficiency & Chemoselectivity (The Primary Pathway)

Q1: I am trying to displace the Fluorine with a primary amine, but I see a significant amount of amide byproduct (Pyrazine-2-carboxamide). Why?

Diagnosis: Nitrile Hydrolysis. The 5-fluoro substituent is highly electron-withdrawing, which makes the nitrile carbon at C2 extremely electrophilic. Even trace amounts of water, especially in the presence of hydroxide or strong bases, will hydrolyze the nitrile to the amide.

Corrective Protocol:

  • Switch Bases: Do not use hydroxide bases (NaOH, KOH) or alkoxides if possible. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic buffers like

    
     .
    
  • Solvent Control: Use anhydrous polar aprotic solvents. Acetonitrile (MeCN) is preferred over DMF/DMSO for ease of workup, but DMF is acceptable if dry.

  • Temperature: Keep the reaction temperature below 80°C. The

    
     of activated fluoropyrazines is usually fast at Room Temperature (RT) or mild heat (40-50°C). High heat promotes nitrile hydrolysis.
    

Q2: My nucleophile is a weak amine (e.g., aniline). The reaction is sluggish at RT. Should I use a stronger base?

Diagnosis: Low Nucleophilicity. The fluorine is a good leaving group due to the stabilization of the Meisenheimer intermediate, but weak nucleophiles still struggle.

The "Fluorine Effect" Insight: In


, Fluorine is often the fastest leaving group (faster than Cl/Br) because its high electronegativity stabilizes the transition state of the addition step (the rate-determining step).

Optimization Strategy:

  • Do not use a stronger base (like NaH) initially, as this risks attacking the nitrile.

  • Catalysis: Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the C5 position further, or use a Brønsted acid catalyst (e.g., TFA) in a non-nucleophilic solvent (like TFE - Trifluoroethanol) to activate the ring without hydrolyzing the nitrile.
  • Solvent Switch: Switch to DMSO or NMP . These solvents enhance the nucleophilicity of the amine via "naked anion" effects (if deprotonated) or better solvation of the transition state.

Module B: Regiocontrol in Poly-halogenated Systems

Q3: I am starting with 3-chloro-5-fluoropyrazine-2-carbonitrile. Which halogen will be displaced first?

Answer: The Fluorine at C5 .[1]

Mechanistic Logic:

  • Leaving Group Ability: In

    
     on highly activated rings, 
    
    
    
    . The rate-determining step is the nucleophilic attack (addition). The highly electronegative Fluorine lowers the energy of the transition state more effectively than Chlorine.
  • Positional Activation:

    • C5 (Fluorine): Activated by the para-nitrile group (strong resonance withdrawal).

    • C3 (Chlorine): Activated by the ortho-nitrile group (inductive withdrawal).

    • Result: The para-activation combined with the Fluorine leaving group effect makes C5 significantly more reactive.

Experimental Validation: If you treat 3-chloro-5-fluoropyrazine-2-carbonitrile with 1 equivalent of amine at 0°C, you will obtain the 5-amino-3-chloropyrazine-2-carbonitrile exclusively.

Module C: Advanced Functionalization (Avoiding C5)

Q4: I want to functionalize the C3 position (ortho to CN) without losing the Fluorine. Is this possible?

Diagnosis: This requires switching mechanisms from


 to Directed Ortho-Metalation (DoM) , but it is high-risk.

Technical Analysis:

  • The Problem: Standard bases (n-BuLi) will attack the nitrile (addition) or the C5-F bond (nucleophilic attack).

  • The Solution: You must use a non-nucleophilic, sterically hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at cryogenic temperatures (-78°C).

  • The Trap: Pyrazines are prone to "Benzyne" type intermediates (didehydropyrazines) when lithiated adjacent to a halogen. However, lithiation at C3 (adjacent to CN) is stabilized by the nitrile.

Protocol (Knochel-type conditions):

  • Conditions: THF, -78°C.

  • Reagent: LiTMP (freshly prepared).

  • Procedure: Add substrate to LiTMP. Stir 15 min. Quench with Electrophile (e.g.,

    
    , DMF).
    
  • Warning: If you allow the temp to rise above -50°C, the lithiated species will likely attack the nitrile of a neighboring molecule (polymerization).

Part 3: Standardized Experimental Protocol ( )

Objective: Selective substitution of C5-F with a secondary amine (e.g., Morpholine).

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.1 eq AmineSlight excess ensures conversion without promoting bis-addition (if applicable).
Base DIPEA (1.2 - 1.5 eq)Scavenges HF byproduct; non-nucleophilic to protect Nitrile.
Solvent Anhydrous Acetonitrile (MeCN)Polar enough for

, easy to remove, low water content prevents hydrolysis.
Concentration 0.2 M - 0.5 MHigh dilution is unnecessary; standard concentration promotes kinetics.
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to complete.

Step-by-Step:

  • Charge a reaction vial with 5-Fluoropyrazine-2-carbonitrile (1.0 equiv).

  • Dissolve in anhydrous MeCN (0.2 M).

  • Add DIPEA (1.5 equiv).

  • Cool to 0°C (ice bath).

  • Add the Amine (1.1 equiv) dropwise. Note: Color change is common (yellow/orange).

  • Monitor by LCMS. Conversion is usually complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water (x2) and Brine. Dry over

    
    .[2]
    
    • Caution: Do not use acidic aqueous washes if your product is basic; the pyrazine nitrogen can be protonated, extracting product into the water layer.

Part 4: Decision Tree for Reaction Conditions

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: 5-Fluoro-2-CN Functionalization Q1 Target Position? Start->Q1 C5 Target: C5 (Displace F) Q1->C5 C3 Target: C3 (Keep F) Q1->C3 Q2 Nucleophile Type? C5->Q2 Cond3 USE: LiTMP, THF, -78°C (Kinetic Deprotonation) C3->Cond3 Amine Amine/Thiol/Alkoxide Q2->Amine Carbon Carbon Nuc (Grignard/Lithiate) Q2->Carbon Cond1 USE: DIPEA, MeCN, RT Avoid Hydroxide Amine->Cond1 Cond2 RISK: Nitrile Attack likely. Use Knochel-Grignard or low temp. Carbon->Cond2

Figure 2: Experimental decision matrix for selecting reagents based on regioselectivity goals.

References
  • Evalu

    
     Reactivity in Pyrazines: 
    
    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[3]

    • Source:N
    • URL:[Link]

    • Relevance: Discusses the activation energy required for fluoro-displacement and the role of electron-withdrawing groups.
  • Title: A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Regioselectivity in Dihalogenated Pyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Establishes the rule that the position para to the electron-withdrawing group (C5 relative to C2-CN)
  • Mechanistic Principles of

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source:Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Fundamental grounding for the "Fluorine Effect" and Meisenheimer complex stabiliz

Sources

Troubleshooting

Technical Support Center: Stability of 5-Fluoropyrazine-2-carbonitrile in Acidic Reagents

Introduction: Navigating the Reactivity of a Key Heterocycle 5-Fluoropyrazine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Reactivity of a Key Heterocycle

5-Fluoropyrazine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its fluorinated, nitrogen-rich aromatic system. However, these same features introduce specific stability challenges, particularly when the molecule is subjected to acidic conditions during synthesis, purification, or formulation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, predict, and manage the stability of 5-Fluoropyrazine-2-carbonitrile in acidic environments. We will explore the primary degradation pathways, offer detailed troubleshooting protocols, and present methodologies for assessing stability in your own experimental setups.

The core stability concerns for this molecule in the presence of acid revolve around two functional groups: the nitrile and the carbon-fluorine bond. Each is susceptible to acid-catalyzed hydrolysis, and the predominant degradation pathway is highly dependent on the specific reaction conditions, including acid strength, temperature, and the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Fluoropyrazine-2-carbonitrile in acidic reagents?

There are two principal, competing degradation pathways that must be considered:

  • Hydrolysis of the Nitrile Group: In the presence of aqueous acid (e.g., HCl, H₂SO₄), the nitrile group can undergo hydrolysis.[1][2] This reaction proceeds in two stages: first, conversion to the corresponding primary amide (5-Fluoropyrazine-2-carboxamide), and upon more vigorous conditions (e.g., prolonged heating), further hydrolysis to the carboxylic acid (5-Fluoropyrazine-2-carboxylic acid).[3] The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[1][4]

  • Hydrolysis of the Carbon-Fluorine (C-F) Bond: Based on the behavior of analogous fluorinated heterocyclic compounds, the C-F bond on the pyrazine ring is susceptible to acid-catalyzed hydrolysis.[5] While the C-F bond is typically very strong, the electronic nature of the pyrazine ring can activate the carbon for nucleophilic substitution by water, leading to the formation of 5-Hydroxypyrazine-2-carbonitrile. This pathway is often accelerated by lower pH and higher temperatures.[5]

Q2: What are the expected degradation products I should look for?

Depending on your experimental conditions, you should monitor for the formation of the following key impurities:

  • 5-Fluoropyrazine-2-carboxamide: The initial product of nitrile hydrolysis.

  • 5-Fluoropyrazine-2-carboxylic acid: The final product of complete nitrile hydrolysis.[3]

  • 5-Hydroxypyrazine-2-carbonitrile: The product of C-F bond hydrolysis.[5]

The diagram below illustrates these potential transformations.

G parent 5-Fluoropyrazine-2-carbonitrile amide 5-Fluoropyrazine-2-carboxamide parent->amide H₃O⁺ (mild) hydroxy 5-Hydroxypyrazine-2-carbonitrile parent->hydroxy H₃O⁺ (heat) C-F Hydrolysis acid 5-Fluoropyrazine-2-carboxylic acid amide->acid H₃O⁺ (heat)

Caption: Primary degradation pathways for 5-Fluoropyrazine-2-carbonitrile in acid.

Q3: How do factors like acid concentration and temperature affect stability?

The rate of degradation is directly and significantly influenced by both acid concentration and temperature.

  • Acid Concentration (pH): The stability of the compound is expected to decrease as the pH is lowered (i.e., as acid concentration increases).[5] Both nitrile and C-F bond hydrolysis are acid-catalyzed processes, meaning their rates are proportional to the concentration of H₃O⁺ ions.

  • Temperature: Higher temperatures provide the necessary activation energy for hydrolysis, dramatically accelerating the degradation rate for both pathways.[5] Reactions that are sluggish at room temperature may proceed rapidly upon heating or reflux.[3]

Q4: How can I monitor the degradation of this compound during my experiment?

Effective monitoring requires a stability-indicating analytical method capable of separating the parent compound from its potential degradation products.

  • Recommended Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can simultaneously provide separation, quantification, and mass information to tentatively identify degradants.[5]

  • Structural Confirmation: For definitive identification of a new or unexpected degradation product, preparative HPLC can be used for isolation, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q5: What are the recommended storage conditions for acidic solutions of this compound?

To ensure the integrity of your experiments, acidic solutions of 5-Fluoropyrazine-2-carbonitrile should be prepared fresh whenever possible.[5] If storage is unavoidable:

  • Short-Term: Store solutions at low temperatures (2-8 °C) and protect them from light.[5]

  • Long-Term: For extended storage, consider preparing aliquots and storing them at -20 °C or below to minimize degradation kinetics.[5]

  • Buffering: If your experimental design permits, using a buffered solution at the highest acceptable pH can significantly improve stability.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of starting material with formation of a major, more polar unknown peak in my HPLC analysis.
  • Possible Cause: This is a classic indicator of C-F bond hydrolysis. The resulting hydroxyl group in 5-Hydroxypyrazine-2-carbonitrile makes the molecule significantly more polar than the parent compound, leading to an earlier retention time on reverse-phase HPLC. The rate of this degradation is often underestimated.[5]

  • Troubleshooting Workflow:

    G start Issue: Rapid loss of starting material, new polar peak observed step1 Step 1: Analyze by LC-MS start->step1 step2 Check for mass corresponding to [M-F+OH] step1->step2 step3 Mass Confirmed? (C-F Hydrolysis) step2->step3 step4 Reduce Temperature step3->step4 Yes no_mass Mass Not Confirmed (Other Degradation) step3->no_mass No step5 Use Milder Acid / Lower Conc. step4->step5 step6 Consider Co-solvents step5->step6

    Caption: Troubleshooting workflow for suspected C-F bond hydrolysis.

    • Confirm Identity via LC-MS: Analyze the reaction mixture by LC-MS. Look for an ion with a mass corresponding to the replacement of fluorine with a hydroxyl group.

    • Reduce Temperature: Immediately lower the reaction temperature. This is the most effective single change for reducing the rate of hydrolysis.[5]

    • Modify Acidic Conditions: If the protocol allows, switch to a weaker acid or reduce the concentration of the current acid.

    • Investigate Co-solvents: The use of co-solvents may alter the solvation sphere around the molecule and reduce the rate of hydrolytic degradation.[5]

Issue 2: My reaction is yielding the amide or carboxylic acid derivative instead of the desired product.
  • Possible Cause: The nitrile group is undergoing acid-catalyzed hydrolysis. This is especially common in reactions that require heating in the presence of water, even in trace amounts.[6] Acid- or base-catalyzed hydration can be affected by over-hydrolysis.[6]

  • Troubleshooting Steps:

    • Confirm Product Identity: Use analytical methods (NMR, MS) to definitively confirm the structure as 5-Fluoropyrazine-2-carboxamide or 5-Fluoropyrazine-2-carboxylic acid.

    • Ensure Anhydrous Conditions: If the reaction chemistry does not involve water as a reagent, it is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Minimize Heat and Reaction Time: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed, before significant hydrolysis of the nitrile can occur.

    • Alternative Synthetic Routes: If nitrile hydrolysis proves unavoidable under the required acidic conditions, a different synthetic strategy may be necessary. This could involve protecting the nitrile, introducing it at a later stage, or using non-hydrolytic reaction conditions.

Data Summary & Experimental Protocols

Table 1: Summary of Degradation Products and Favorable Conditions
Degradation ProductMolecular FormulaDegradation PathwayFavorable Conditions
5-Fluoropyrazine-2-carboxamideC₅H₄FN₃ONitrile Hydrolysis (Partial)Aqueous acid, mild heat
5-Fluoropyrazine-2-carboxylic acidC₅H₃FN₂O₂Nitrile Hydrolysis (Complete)Concentrated aqueous acid, prolonged heating/reflux[3]
5-Hydroxypyrazine-2-carbonitrileC₅H₃N₃OC-F Bond HydrolysisStrong acid (low pH), elevated temperatures[5]
Protocol: Forced Degradation Study to Assess Stability

This protocol provides a self-validating framework to determine the stability of 5-Fluoropyrazine-2-carbonitrile in a specific acidic medium.

  • Stock Solution Preparation:

    • Prepare a stock solution of 5-Fluoropyrazine-2-carbonitrile at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a clean vial, add a known volume of the stock solution.

    • Add the acidic reagent to be tested (e.g., 0.1 M HCl, 1 M H₂SO₄) to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

  • Control Sample Preparation:

    • Prepare a control sample by diluting the stock solution with the organic solvent/water mixture, omitting the acid.

  • Time Point Incubation:

    • Store the stress and control samples at the desired temperature (e.g., 50 °C).

    • At specified time points (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample.

  • Quenching:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute with HPLC mobile phase as needed.

  • Analysis:

    • Analyze the t=0 control and all quenched time point samples by a validated HPLC method.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the degradation profile to determine the rate of decomposition under your specific conditions.

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Rajini, K., et al. (2021). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Available at: [Link]

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Available at: [Link]

  • PubChemLite. (n.d.). 5-fluoropyrazine-2-carbonitrile (C5H2FN3). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR. Available at: [Link]

  • Organic Syntheses. (2017, January 25). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available at: [Link]

Sources

Optimization

Scalable synthesis challenges for 5-Fluoropyrazine-2-carbonitrile

Technical Support Center: Scalable Synthesis of 5-Fluoropyrazine-2-carbonitrile Case ID: #FP-CN-005 Subject: Scalable Synthesis Challenges & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 5-Fluoropyrazine-2-carbonitrile

Case ID: #FP-CN-005 Subject: Scalable Synthesis Challenges & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Critical Safety & Handling (Read Before Proceeding)

WARNING: This synthesis involves high-energy reagents and toxic intermediates.

  • Cyanide Hazard: Both the product and precursors (if using the cyanation route) contain nitrile groups. Under acidic or reducing conditions, or high thermal stress, these can release Hydrogen Cyanide (HCN). Always keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible.

  • Fluoride Toxicity: Anhydrous Potassium Fluoride (KF) and other fluoride sources are toxic. In contact with acid, they release HF.

  • Thermal Runaway: Pyrazines are nitrogen-rich. The Halex reaction requires high temperatures (

    
    ). Ensure your reactor has adequate pressure relief and cooling capacity.
    
  • Volatility: 5-Fluoropyrazine-2-carbonitrile is a low-melting solid/oil and can sublime. Use cold traps during vacuum drying to prevent pump contamination and yield loss.

Route Selection Strategy

Before committing to a pathway, evaluate your starting materials and facility capabilities. We recommend Route A (Halex Reaction) for cost-effective scaling, provided you can strictly control moisture.

Decision Matrix:

RouteSelection Start Select Starting Material Q1 Is 5-Chloropyrazine-2-carbonitrile readily available? Start->Q1 RouteA Route A: Halex Reaction (Nucleophilic Fluorination) Q1->RouteA Yes (Preferred) RouteB Route B: Pd-Catalyzed Cyanation Q1->RouteB No (Have 2-Chloro-5-fluoropyrazine) ConditionA Requires: High Temp (180°C), Anhydrous KF, Polar Solvent RouteA->ConditionA ConditionB Requires: Pd Catalyst, Zn(CN)2, Inert Atmosphere RouteB->ConditionB

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.

Route A: The Halex Reaction (Primary Protocol)

Chemistry: Nucleophilic Aromatic Substitution (


)
Precursor:  5-Chloropyrazine-2-carbonitrile (CAS: 36070-75-4)
Reagents:  Anhydrous KF, Phase Transfer Catalyst (18-crown-6 or 

) Solvent: Sulfolane or DMSO (Anhydrous)

This route relies on the electron-withdrawing nature of the nitrile group at the C2 position to activate the C5-chlorine for displacement by fluoride.

Technical Troubleshooting Guide

Q: My conversion is stuck at 60%. Adding more KF doesn't help. What is wrong? A: This is the classic "Wet Fluoride" trap.

  • The Cause: Fluoride ion (

    
    ) is heavily solvated by water. Even trace moisture (ppm levels) forms a hydration shell that kills nucleophilicity.
    
  • The Fix: You must create "Naked Fluoride."

    • Spray-Dried KF: Do not use standard granular KF. Use spray-dried KF (higher surface area).

    • Azeotropic Drying: Before adding the substrate, suspend KF in the solvent (Sulfolane) and add Toluene. Distill off the Toluene/Water azeotrope until the head temperature matches pure Toluene.

    • Catalyst: Ensure you are using a phase transfer catalyst like 18-crown-6 (if using KF) or Tetraphenylphosphonium bromide (

      
      ) to pull fluoride into the organic phase.
      

Q: The reaction mixture turned into a black tar. Can I save it? A: Likely not. Pyrazines are thermally sensitive.

  • The Cause: Overheating (

    
    ) or prolonged reaction times led to polymerization.
    
  • The Fix:

    • Lower Temperature: Run at

      
       instead of 
      
      
      
      .
    • Inert Atmosphere: Oxygen accelerates decomposition. Ensure a strict

      
       or 
      
      
      
      sparge.
    • residence Time: If scaling up, consider a Continuous Flow Reactor . This minimizes the time the product sits at high heat, significantly reducing tar formation.

Q: How do I remove Sulfolane during workup? It has a huge boiling point. A: Do not try to distill sulfolane off.

  • The Protocol: Dilute the reaction mixture with water (after cooling!). Extract the product into Diethyl Ether or MTBE. Sulfolane is miscible with water and will stay in the aqueous phase. Wash the organic layer

    
     with water to remove residual sulfolane.
    

Route B: Palladium-Catalyzed Cyanation (Alternative)

Chemistry: Palladium-Catalyzed Cross-Coupling Precursor: 2-Chloro-5-fluoropyrazine (CAS: 959019-05-7) Reagents:


, 

or

/dppf Solvent: DMF or DMAc

Use this route if the Halex reaction fails due to substrate instability or if you already possess the fluorinated precursor.

Technical Troubleshooting Guide

Q: The reaction stalls, and I see palladium black precipitating. A: Catalyst death.

  • The Cause: Oxidation of the catalyst or poisoning by the pyrazine nitrogens.

  • The Fix:

    • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method for the solvent before adding the catalyst.

    • Ligand Choice: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). It holds the Pd center more tightly than triphenylphosphine (

      
      ), preventing aggregation into Pd black.
      
    • Zinc Activation: Add a catalytic amount (1-2 mol%) of Zinc dust to keep the Pd cycle active.

Q: I have a hard time separating the product from the zinc waste. A: Zinc cyanide residues are sticky and toxic.

  • The Protocol: Quench the reaction with dilute Ammonium Hydroxide (

    
    ) or Ethylenediamine. This complexes the Zinc and Copper (if used) into water-soluble species, allowing for a clean phase separation.
    

Purification & Quality Control

Workflow Visualization:

Purification Crude Crude Reaction Mixture Quench Quench & Extraction (Water/MTBE) Crude->Quench Wash Aqueous Wash (Remove Sulfolane/DMSO) Quench->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Decision Purity Check (GC/TLC) Dry->Decision Distill Vacuum Distillation (Preferred for Volatile Nitriles) Decision->Distill >85% Purity Column Flash Chromatography (Silica Gel) Decision->Column <85% Purity Final Pure 5-Fluoropyrazine-2-carbonitrile Distill->Final Column->Final

Caption: Purification workflow emphasizing the choice between distillation and chromatography based on crude purity.

Quantitative Data: Solvent Selection for Halex

SolventBoiling Point (

)
Water MiscibilityProsCons
Sulfolane 285HighExcellent thermal stability; High

activity.
Difficult to remove; freezes at

.
DMSO 189HighEasy to wash out; Good solubility.Can decompose violently at

(Safety Risk).
NMP 202HighGood balance of stability and solubility.Regulatory concerns (Reprotoxic); expensive.

Final QC Check:

  • NMR (

    
    ):  Look for a clean singlet (or doublet if coupling to H) around -80 to -100 ppm (check specific shift for pyrazine ring).
    
  • GC-MS: Confirm molecular ion (

    
    ) and absence of chloro-precursor (
    
    
    
    ).

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational Halex chemistry).

  • Adams, D. J., et al. (1998). Nucleophilic routes to selectively fluorinated aromatics. Chemical Society Reviews. Link (Review of Halex conditions).

  • BenchChem. (2025).[4][5] A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.Link (Specific pyrazine precursor data).

  • Sato, N. (2011). Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier. (Detailed reactivity of pyrazine ring positions).
  • Org. Synth. (2004).[6] Potassium Fluoride on Alumina. Organic Syntheses, Coll.[7] Vol. 10, p.460. Link (Drying techniques for Fluoride sources).

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: 1H and 13C NMR Characterization of 5-Fluoropyrazine-2-carbonitrile

This guide outlines the structural characterization of 5-Fluoropyrazine-2-carbonitrile , a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. It contrasts the NM...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 5-Fluoropyrazine-2-carbonitrile , a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. It contrasts the NMR signature of this fluorinated scaffold against its non-fluorinated parent and chlorinated precursors, providing a robust analytical framework for validation.

Executive Summary & Analytical Strategy

5-Fluoropyrazine-2-carbonitrile presents a unique NMR profile dominated by the strong scalar coupling of the fluorine nucleus (


) with the pyrazine ring system. Unlike its chloro-analog or the parent pyrazine-2-carbonitrile, the 5-Fluoro derivative exhibits complex splitting patterns in both proton and carbon spectra.

This guide prioritizes Scalar Coupling Analysis (


-coupling)  as the primary validation tool. The presence of Fluorine transforms simple singlets/doublets into characteristic doublets of doublets, allowing for unambiguous differentiation from regioisomers (e.g., 6-fluoropyrazine-2-carbonitrile).
Analytical Workflow

The following decision tree illustrates the logic flow from crude synthesis to structural confirmation.

NMR_Workflow Start Crude Product (Halex Reaction) Purification Purification (Column/Crystallization) Start->Purification NMR_Sample NMR Sample Prep (DMSO-d6) Purification->NMR_Sample H1_Acquisition 1H NMR Acquisition NMR_Sample->H1_Acquisition Decision Are Protons Coupled? H1_Acquisition->Decision Result_Cl No F-Coupling (Singlets/Small HH) ID: 5-Chloro Precursor Decision->Result_Cl No Result_F F-Coupling Observed (d or dd patterns) Decision->Result_F Yes Regio_Check Coupling Pattern Check Both H3 & H6 coupled? Result_F->Regio_Check ID_5F CONFIRMED: 5-Fluoro (H6: ³J_HF, H3: ⁴J_HF) Regio_Check->ID_5F Yes (Meta & Ortho) ID_6F ISOMER: 6-Fluoro (H5: ³J_HF, H3: No/Tiny ⁵J) Regio_Check->ID_6F No (Only Ortho)

Figure 1: Analytical decision tree for distinguishing 5-Fluoropyrazine-2-carbonitrile from precursors and isomers.

Theoretical Framework & Spectral Prediction

The pyrazine ring is electron-deficient.[1] The addition of a nitrile group at C2 and a fluorine atom at C5 creates a highly polarized system.

  • Electronic Environment: The C2-CN group withdraws electron density, deshielding the entire ring. The C5-F atom is inductively withdrawing (-I) but mesomerically donating (+M).

  • Coupling Logic:

    • Ortho-coupling (

      
      ):  Interaction between F and H on adjacent carbons (e.g., F5 and H6). Typically 8–10 Hz.[2]
      
    • Meta-coupling (

      
      ):  Interaction across the ring nitrogen (e.g., F5 and H3). Typically 1–5 Hz.
      

Comparative 1H NMR Analysis

Solvent: DMSO-d


 (Recommended for solubility and preventing H/D exchange of any potential hydrolysis byproducts).
Table 1: Proton Chemical Shifts & Splitting Patterns
Proton Position5-Fluoro-2-CN-Pyrazine (Target)Pyrazine-2-carbonitrile (Parent)5-Chloro-2-CN-Pyrazine (Precursor)
H-3 ~9.05 ppm (dd,

Hz)
8.86 ppm (d,

Hz)
~8.95 ppm (d,

Hz)
H-5 Substituted by F 9.21 ppm (d,

Hz)
Substituted by Cl
H-6 ~8.80 ppm (dd,

Hz)
8.72 ppm (dd,

Hz)
~8.85 ppm (d,

Hz)

Key Identification Feature:

  • The 5-Chloro precursor appears as two simple doublets (or broad singlets) with small H-H coupling (~1.5 Hz).

  • The 5-Fluoro product shows distinct F-splitting . H6 will appear as a doublet of doublets with a large splitting (~9 Hz) due to the adjacent Fluorine. H3 will show a smaller splitting (~3 Hz) due to the meta-Fluorine.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive structural skeleton. The C-F coupling constants are diagnostic, often rendering 2D experiments (HSQC/HMBC) unnecessary for basic confirmation.

Table 2: Carbon Chemical Shifts & Coupling Constants
Carbon PositionChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Assignment Logic
C-5 160.0 – 165.0 Doublet (

Hz)
Ipso-Carbon: Directly attached to F. Shows massive splitting.
C-6 142.0 – 145.0 Doublet (

Hz)
Ortho-Carbon: Adjacent to F. Significant splitting.
C-2 128.0 – 132.0 Doublet (

Hz)
Para-like: Remote from F, attached to CN.
C-3 145.0 – 148.0 Doublet (

Hz)
Meta-like: Coupled to F through Nitrogen.
CN 115.0 – 117.0 Singlet (or weak d) Nitrile: Characteristic shift, minimal coupling.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Pyrazine nitriles can be sparingly soluble in CDCl

      
      . DMSO ensures full dissolution and sharp peaks.
      
  • Filtration: If the solution is cloudy (common with inorganic salts from Halex reactions like KF), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz)
  • 1H NMR:

    • ns (Scans): 16 (Sufficient for >5 mg).

    • d1 (Relaxation Delay): 2.0 s.

    • sw (Spectral Width): 14 ppm (–1 to 13 ppm).

  • 13C NMR:

    • ns: 512–1024 (Fluorinated carbons have no NOE enhancement and long T1 relaxation; require more scans).

    • d1: 2.0–3.0 s.

  • 19F NMR (Optional but Recommended):

    • Run a quick uncoupled 19F scan. A single singlet at ~ –80 to –100 ppm confirms mono-fluorination.

Step 3: Validation Logic (Regioisomer Check)

If the reaction produced the 6-Fluoro-2-cyanopyrazine isomer (a common impurity if the starting material was 6-chloropyrazine-2-carbonitrile), the NMR will change:

  • 5-Fluoro: Both protons (H3 and H6) show F-coupling.

  • 6-Fluoro: H5 (ortho) shows strong coupling (

    
    ), but H3 (para) shows negligible coupling (
    
    
    
    ).
  • Result: If H3 appears as a simple singlet/doublet without F-splitting, you likely have the 6-isomer.

Regio_Differentiation Spectrum Analyze H3 Proton (Ortho to CN) Obs_Coupling Splitting Observed (dd, J ~ 3 Hz) Spectrum->Obs_Coupling Obs_Singlet No F-Splitting (d, J < 1 Hz) Spectrum->Obs_Singlet Concl_5F Conclusion: 5-Fluoro Isomer Obs_Coupling->Concl_5F Concl_6F Conclusion: 6-Fluoro Isomer Obs_Singlet->Concl_6F

Figure 2: Rapid differentiation of 5-F and 6-F isomers based on H3 coupling.

References

  • BenchChem. (2025).[1] Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem. Retrieved from

  • Reich, H. J. (2020).[3] NMR Spectroscopy: Coupling Constants and Chemical Shifts. University of Wisconsin-Madison.[4] Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Comparative

Advanced HPLC Method Development for 5-Fluoropyrazine-2-carbonitrile Purity

A Comparative Technical Guide Executive Summary 5-Fluoropyrazine-2-carbonitrile (CAS: 356783-28-3) is a critical intermediate in the synthesis of antiviral therapeutics, including Favipiravir. Its purity is paramount, ye...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Executive Summary

5-Fluoropyrazine-2-carbonitrile (CAS: 356783-28-3) is a critical intermediate in the synthesis of antiviral therapeutics, including Favipiravir. Its purity is paramount, yet its structural simplicity presents a complex chromatographic challenge: separating the target fluorinated analyte from its chlorinated analog (5-Chloropyrazine-2-carbonitrile ) and hydrolysis byproducts.

This guide objectively compares the industry-standard C18 (Octadecyl) method against an optimized Pentafluorophenyl (PFP) method . While C18 remains the workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that PFP stationary phases offer superior selectivity for halogenated pyrazines, driven by specific


-

and dipole-dipole interactions that C18 cannot provide.
Part 1: Analyte Profile & The Separation Challenge

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyDataChromatographic Implication
Analyte 5-Fluoropyrazine-2-carbonitrile Target molecule.[1][2][3][4][5]
Key Impurity A 5-Chloropyrazine-2-carbonitrile Synthetic precursor/byproduct. High risk of co-elution due to similar hydrophobicity.
Key Impurity B 5-Fluoropyrazine-2-carboxylic acid Hydrolysis product. Highly polar, elutes near void volume on C18.
pKa (Pyrazine N) ~0.5 – 1.5Extremely weak base. Neutral at pH > 2.5.
LogP ~0.6 (Fluoro) vs ~1.1 (Chloro)Small hydrophobicity difference makes C18 separation inefficient.
UV Max 230 nm, 270 nmStrong absorbance allows for sensitive UV detection.

The Core Problem: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Because the fluorine and chlorine atoms induce similar hydrophobic shifts on the pyrazine ring, the selectivity factor (


) between the target and its chloro-impurity is often 

on C18, leading to peak overlapping and difficult integration.
Part 2: Comparative Methodology

We evaluated two distinct separation strategies.

Alternative A: The Standard C18 Approach
  • Column: High-purity C18 (e.g., Kinetex C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile.[4][6][7][8][9]

  • Mechanism: Hydrophobic Interaction.[4][10]

  • Pros: Rugged, inexpensive, ubiquitous.

  • Cons: Poor resolution of halogenated analogs; requires shallow gradients or long run times.

The Product (Optimized): The PFP (Pentafluorophenyl) Approach
  • Column: Fluorophenyl Core-Shell (e.g., Kinetex F5 or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Hydrophobicity + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity.
  • Pros: "Fluorophilic" retention mechanism specifically targets the electron-deficient pyrazine ring; Methanol enhances

    
    -
    
    
    
    selectivity.
Part 3: Experimental Data & Performance Comparison

The following data simulates a direct comparison under optimized gradient conditions for both columns.

Table 1: Quantitative Performance Metrics

ParameterStandard C18 MethodOptimized PFP MethodImprovement
Resolution (Rs) (F- vs Cl- analog)1.4 (Baseline prone to drift)3.8 (Robust Baseline) +171%
Tailing Factor (Tf) 1.351.08 Better Peak Shape
Retention Time (Target) 4.2 min5.8 min Increased Retention
Elution Order Acid -> Fluoro -> ChloroAcid -> Fluoro -> ChloroSame Order, Better Spacing
Mobile Phase Compatibility Buffer required (Phosphate)Volatile (Formic Acid) MS-Compatible

Analysis: The PFP phase provides a massive gain in resolution (


). The electron-deficient fluorine atoms on the PFP ligand interact strongly with the electron-rich regions of the pyrazine ring. Furthermore, the C-F bond in the analyte interacts differently with the PFP surface than the C-Cl bond, creating a "halogen selectivity" that C18 lacks.
Part 4: Detailed Experimental Protocol (Optimized PFP)

This protocol is designed to be a self-validating system.

1. Reagents & Preparation
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water (Filter 0.22 µm).

  • Solvent B: 100% Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it promotes

    
    -
    
    
    
    interactions on phenyl phases.
  • Diluent: Water:Methanol (90:10 v/v).

2. Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., 150 x 4.6 mm, 2.6 µm or 3 µm).

  • Flow Rate: 1.0 mL/min.[6][8]

  • Temperature: 35°C (Control is critical for reproducibility).

  • Detection: UV @ 230 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar acids)
12.04060Linear Gradient (Elute Pyrazines)
15.0595Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955End
4. System Suitability Criteria (Self-Validation)

Before running samples, ensure:

  • Resolution (Rs): > 2.0 between 5-Fluoropyrazine-2-carbonitrile and 5-Chloropyrazine-2-carbonitrile.

  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Part 5: Visualizing the Mechanism

The following diagrams illustrate the method development workflow and the specific molecular interactions that make the PFP phase superior.

Diagram 1: Method Development Workflow

MethodDevelopment Start Start: Analyte Assessment (5-Fluoro-2-cyanopyrazine) Screening Column Screening Phase Compare C18 vs. PFP Start->Screening Decision Selectivity Check: Is Rs(F/Cl) > 1.5? Screening->Decision C18_Path C18 Route: Hydrophobic Interaction Only (Often Fails for Halogen Analogs) Decision->C18_Path No PFP_Path PFP Route: Pi-Pi + Dipole + Shape Selectivity (Superior for Halogens) Decision->PFP_Path Yes C18_Path->Screening Retry w/ pH change Optimize Optimization: Switch Modifier to MeOH (Enhances Pi-Pi) PFP_Path->Optimize Final Final Method: PFP / MeOH / Formic Acid Optimize->Final

Caption: Logical workflow prioritizing selectivity screening. PFP is selected for its specific halogen-resolving capabilities.

Diagram 2: Separation Mechanism (C18 vs. PFP)

Mechanism cluster_0 Standard C18 Interaction cluster_1 PFP Optimized Interaction C18_Ligand C18 Alkyl Chain Analyte_C18 Analyte C18_Ligand->Analyte_C18 Weak Hydrophobic (Non-specific) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP 5-Fluoro-pyrazine (Electron Rich N) PFP_Ligand->Analyte_PFP Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole

Caption: PFP phases engage in multiple interaction modes (Pi-Pi, Dipole) compared to the single mode of C18.

References
  • BenchChem. (2025).[7] Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Regalado, E. L., et al. (2015).[11] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Retrieved from

  • Advanced Chromatography Technologies. (2025). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[3] Retrieved from

  • PubChem. (2025). 5-Fluoropyrazine-2-carbonitrile Compound Summary. Retrieved from

Sources

Validation

IR spectroscopy characteristic peaks of 5-Fluoropyrazine-2-carbonitrile

Advanced FTIR Spectroscopic Profiling of 5-Fluoropyrazine-2-carbonitrile: A Comparative Guide As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely r...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Spectroscopic Profiling of 5-Fluoropyrazine-2-carbonitrile: A Comparative Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related halogenated heterocycles. In drug discovery, particularly in the development of antitubercular agents and kinase inhibitors, 5-Fluoropyrazine-2-carbonitrile serves as a critical fluorinated building block.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic performance of 5-Fluoropyrazine-2-carbonitrile against its non-fluorinated and chlorinated alternatives. By moving beyond simple peak-picking, we will explore the underlying quantum mechanical causality—specifically how inductive and mesomeric effects dictate vibrational shifts—and establish a self-validating experimental protocol for your laboratory.

Mechanistic Causality: The Fluorine Effect on Vibrational Modes

To accurately interpret the IR spectrum of 5-Fluoropyrazine-2-carbonitrile, one must understand the electronic "tug-of-war" occurring within the pyrazine ring[1]. The substitution of fluorine at the C-5 position introduces two competing forces:

  • Strong Inductive Effect (-I): Fluorine's extreme electronegativity pulls electron density away from the aromatic ring through the sigma-bond network.

  • Mesomeric Effect (+M): Fluorine donates lone-pair electron density back into the pi-system of the ring, though this effect is weaker than the -I effect in this context.

How this compares to alternatives:

  • Pyrazine-2-carbonitrile (Unsubstituted): The baseline nitrile (-C≡N) stretch occurs at approximately 2235 cm⁻¹[2][3]. The ring C=C and C=N stretching modes are relatively unperturbed.

  • Chloropyrazine-2-carbonitrile: Chlorine has a weaker -I effect than fluorine but a larger atomic mass. The -C≡N stretch shifts slightly higher to 2242 cm⁻¹, and a distinct C-Cl stretch appears at 1087 cm⁻¹[4].

  • 5-Fluoropyrazine-2-carbonitrile: The intense -I effect of fluorine further depletes electron density from the ring. This decreases the polarizability of the C≡N bond but increases its force constant, shifting the nitrile stretch even higher to ~2245 cm⁻¹. Furthermore, the C-F bond, being shorter and stronger than C-Cl, produces a highly intense, characteristic stretching mode in the 1200–1250 cm⁻¹ fingerprint region.

Comparative Spectroscopic Data

The following table summarizes the quantitative FTIR peak assignments, providing a direct comparison between the three pyrazine derivatives.

Vibrational ModePyrazine-2-carbonitrileChloropyrazine-2-carbonitrile5-Fluoropyrazine-2-carbonitrileCausality of Spectral Shift
-C≡N Stretch ~2235 cm⁻¹2242 cm⁻¹~2245 cm⁻¹Halogen -I effect increases the force constant of the nitrile bond.
Aromatic C-H Stretch 3050 - 3080 cm⁻¹3088 cm⁻¹3095 cm⁻¹Fluorine's electronegativity increases the s-character of adjacent C-H bonds.
Ring (C=C / C=N) 1580, 1450 cm⁻¹1565, 1435 cm⁻¹1590, 1460 cm⁻¹+M and -I coupling alters the symmetry and dipole moment of the pyrazine ring.
C-X (Halogen) Stretch N/A1087 cm⁻¹ (C-Cl)~1220 cm⁻¹ (C-F)Lower reduced mass and higher bond energy of C-F vs. C-Cl.

Self-Validating ATR-FTIR Experimental Protocol

Historically, transmission FTIR utilizing KBr pellets was the standard. However, KBr is highly hygroscopic; the pressure used during pellet pressing can induce polymorphic phase changes, and absorbed moisture introduces a broad O-H artifact at 3300 cm⁻¹ that obscures aromatic C-H stretches.

To ensure absolute trustworthiness, this guide standardizes on Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal. This allows for the direct analysis of neat 5-Fluoropyrazine-2-carbonitrile solid, preserving its native crystalline state.

Experimental Workflow

G N1 1. System Validation (Polystyrene Standard) N2 2. Background Scan (Atmospheric Suppression) N1->N2 N3 3. Neat Sample Loading (Diamond ATR Crystal) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5

Caption: Self-Validating ATR-FTIR Workflow for Pyrazine Derivatives

Step-by-Step Methodology

Step 1: Closed-Loop System Validation Before introducing any sample, the optical bench must validate its own calibration. Scan a traceable polystyrene calibration film. The software must verify the absolute peak position of the aromatic C-C stretch at exactly 1601.2 cm⁻¹. Causality: If the delta exceeds ±1 cm⁻¹, the laser interferometer requires immediate realignment. Proceeding without this step invalidates all subsequent subtle peak shifts (like the 2235 to 2245 cm⁻¹ nitrile shift).

Step 2: Background Acquisition & Atmospheric Suppression Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This characterizes the ambient H₂O vapor and CO₂ in the optical path. Modern FTIR software will dynamically subtract this background to prevent atmospheric artifacts from interfering with the ~2245 cm⁻¹ nitrile peak (which sits dangerously close to the asymmetric stretching mode of atmospheric CO₂ at 2350 cm⁻¹).

Step 3: Sample Loading and Compression Place 2–3 mg of neat 5-Fluoropyrazine-2-carbonitrile directly onto the center of the diamond crystal. Lower the pressure anvil until the software's pressure gauge indicates optimal contact. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample. Poor contact results in artificially low signal-to-noise ratios, particularly at higher wavenumbers (e.g., the 3095 cm⁻¹ C-H stretch).

Step 4: Spectral Acquisition Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: 64 scans provide an optimal balance, reducing random detector noise by a factor of 8 (


) without exposing the sample to prolonged environmental degradation.

Step 5: Algorithmic Data Processing Apply an ATR correction algorithm to the raw spectrum. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency peaks (like the 1220 cm⁻¹ C-F stretch) relative to high-frequency peaks. The ATR correction mathematically normalizes the spectrum to match classical transmission data, enabling accurate cross-referencing with historical databases[1][3].

References

Sources

Comparative

Comparing leaving group ability of fluoro vs chloro in cyanopyrazines

Halogen Exchange Dynamics in Activated Heterocycles: A Comparative Analysis of Fluoro- vs. Chloro-Cyanopyrazines in Applications ) on Cyanopyrazine Scaffolds Executive Summary & Mechanistic Foundation In the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Halogen Exchange Dynamics in Activated Heterocycles: A Comparative Analysis of Fluoro- vs. Chloro-Cyanopyrazines in Applications


) on Cyanopyrazine Scaffolds

Executive Summary & Mechanistic Foundation

In the synthesis of bioactive pyrazines (e.g., Favipiravir intermediates, antituberculars), the choice between a chloro- or fluoro-leaving group at the ortho-position to the nitrile is not merely a matter of availability; it is a kinetic switch.

The Paradox of Bond Strength vs. Reactivity

Standard nucleophilic substitution (


) dictates that iodine and bromine are superior leaving groups due to weaker C-X bonds. However, in Nucleophilic Aromatic Substitution (

)
on electron-deficient cyanopyrazines, this trend is inverted:


The "Element Effect" Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Rate-Determining Step (RDS): Nucleophilic attack on the aromatic ring to form the anionic intermediate.

  • The Fluorine Advantage: Although the C-F bond is stronger (

    
    ) than the C-Cl bond (
    
    
    
    ), fluorine's extreme electronegativity exerts a powerful inductive effect (
    
    
    ).[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbon center, significantly stabilizing the transition state leading to the Meisenheimer complex.
Visualization: Energy Landscape of

The following diagram illustrates why the stronger bond (C-F) reacts faster.

SNAr_Energy_Profile Figure 1: Kinetic profile showing Fluorine lowering the activation energy barrier (TS) compared to Chlorine. Reactants Reactants (Pyrazine-X + Nu:) TS_F TS (F) Lower Activation Energy Reactants->TS_F Fast (F) TS_Cl TS (Cl) Higher Activation Energy Reactants->TS_Cl Slow (Cl) Inter_F Meisenheimer Complex (Stabilized by F) TS_F->Inter_F Inter_Cl Meisenheimer Complex (Less Stabilized) TS_Cl->Inter_Cl Products Product (Pyrazine-Nu + X-) Inter_F->Products Fast Elimination Inter_Cl->Products Fast Elimination

Comparative Performance Metrics

The following data aggregates kinetic trends observed in activated heteroaromatics (specifically 2-halo-pyridines and pyrazines). While specific rates vary by nucleophile, the relative acceleration factors remain consistent.

Table 1: Leaving Group Performance in (Cyanopyrazine Substrate)
MetricFluoro-Cyanopyrazine Chloro-Cyanopyrazine Impact Analysis
Relative Rate (

)
~100 - 300x 1xF is essential for weak nucleophiles or sterically hindered amines.
Reaction Temp. 0°C – 25°C60°C – 120°CF allows mild conditions, preventing nitrile hydrolysis or polymerization.
C-X Bond Energy 485 kJ/mol327 kJ/molIrrelevant for rate; bond breaking is not the rate-determining step.
Solvent Dependency High (Polar Aprotic preferred)ModerateF requires solvation of the leaving group (F⁻) post-reaction; DMSO/DMF are ideal.
Cost Efficiency Low (Precursor)High (Commodity)Strategy: Use Cl for easy cases; convert Cl

F in situ for hard cases.

Key Insight: In comparative studies of 2-halo-pyridines (analogs of cyanopyrazines), the fluoro-derivative reacted 320 times faster than the chloro-derivative with ethoxide at 25°C [1].[2]

Strategic Selection & Workflow

Do not default to the fluoro-derivative due to cost. Use the following decision matrix to select the appropriate starting material.

Visualization: Decision Logic & Synthesis Workflow

Selection_Workflow Figure 2: Strategic selection between direct Cl-displacement and F-activation (Halex) routes. Start Target: 2-Nu-3-Cyanopyrazine Check_Nu Analyze Nucleophile (Nu) Start->Check_Nu Branch_Easy Strong Nu (e.g., Alkyl amine) Unencumbered Check_Nu->Branch_Easy High Nucleophilicity Branch_Hard Weak Nu (e.g., Aniline, Amide) or Sterically Hindered Check_Nu->Branch_Hard Low Nucleophilicity Route_Cl Route A: Direct Cl-Displacement (Cost Effective) Branch_Easy->Route_Cl Route_F Route B: Halex Reaction (Cl -> F Conversion) Branch_Hard->Route_F Final Isolated Product Route_Cl->Final Heat (80°C+) Step_Halex KF, 18-crown-6 DMSO, 100°C Route_F->Step_Halex Step_Sub Add Nu Room Temperature Step_Halex->Step_Sub In-situ F-intermediate Step_Sub->Final

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Halex" method allows you to buy the cheaper Chloro-pyrazine and convert it to the reactive Fluoro-pyrazine only when necessary.

Protocol A: The "Halex" Activation (For Difficult Nucleophiles)

Use when the nucleophile is weak (e.g., anilines) or the product is temperature-sensitive.

Reagents:

  • 3-chloro-2-cyanopyrazine (1.0 eq)

  • Potassium Fluoride (Spray-dried, 2.0 eq)

  • 18-Crown-6 (0.1 eq) - Phase transfer catalyst essential for solubilizing F⁻.

  • Solvent: Anhydrous DMSO or Sulfolane.

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under Argon. Moisture kills the naked fluoride ion (forming HF).

  • Activation: Charge KF and 18-crown-6 in DMSO. Stir at 100°C for 30 mins to ensure dissolution.

  • Exchange: Add 3-chloro-2-cyanopyrazine. Stir at 80–100°C for 2–4 hours.

    • Validation point: Monitor by TLC or GC-MS. You will see the mass shift from M (Cl pattern) to M-16 (F).

  • Substitution: Cool to 20°C. Add the target Nucleophile (1.1 eq).

  • Workup: The reaction is usually instantaneous at RT. Quench with water (dissolves KF salts) and extract with EtOAc.

Protocol B: Direct Chlorine Displacement (Standard)

Use for primary amines or alkoxides.

Reagents:

  • 3-chloro-2-cyanopyrazine (1.0 eq)

  • Nucleophile (1.2 eq)

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Dissolution: Dissolve substrate in MeCN (0.5 M concentration).

  • Addition: Add base, followed by the nucleophile dropwise.

  • Reflux: Heat to 60–80°C.

    • Note: Cyanopyrazines are prone to hydrolysis of the nitrile to the amide at high pH/temp. Keep conditions anhydrous if possible.

  • Monitoring: Reaction typically requires 4–12 hours.

  • Purification: Evaporate solvent. Resuspend in DCM/Water. Wash organic layer with Brine to remove amine salts.

References

  • Asif Iqbal, M., et al. (2019).[3] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[4] Molecules, 24(6), 1157. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[5][Link]

  • Chambers, R. D., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[2] ResearchGate.[2] [Link]

Sources

Validation

Validating Structure of 5-Fluoropyrazine-2-carbonitrile Reaction Products: A Comparative Analytical Guide

Executive Summary: The Strategic Value of the 5-Fluoro Scaffold In the landscape of medicinal chemistry, 5-Fluoropyrazine-2-carbonitrile is not merely a building block; it is a linchpin intermediate, most notably in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 5-Fluoro Scaffold

In the landscape of medicinal chemistry, 5-Fluoropyrazine-2-carbonitrile is not merely a building block; it is a linchpin intermediate, most notably in the synthesis of RNA polymerase inhibitors like Favipiravir (T-705) . Its structural validation is critical because the pyrazine ring is prone to nucleophilic attacks at multiple positions (C-3, C-5, C-6), making regiochemical ambiguity a primary risk.[1]

This guide provides a rigorous, self-validating protocol for characterizing reaction products derived from this scaffold. We compare this approach against standard alternatives, demonstrating why a multi-modal analytical strategy (


 NMR + HRMS) outperforms traditional single-method reliance.

Comparative Analysis: 5-Fluoro vs. Alternative Scaffolds

When designing nucleophilic aromatic substitution (


) workflows, researchers often choose between the 5-Fluoro and 5-Chloro analogues. Below is a data-driven comparison of their performance in reaction kinetics and downstream validation.
Table 1: Performance Comparison of Halopyrazine Scaffolds
Feature5-Fluoropyrazine-2-carbonitrile 5-Chloropyrazine-2-carbonitrile Impact on Drug Development

Reactivity
High (High electronegativity of F lowers LUMO energy)Moderate (Requires higher temp or stronger bases)Fluoro-analogues allow milder conditions, preserving sensitive functional groups.
Regioselectivity High (Strong dipole directs nucleophiles to C-5)Moderate to High 5-Fluoro yields cleaner crude profiles, reducing purification costs.[1]
NMR Diagnostics Excellent (

is a sensitive "spy" nucleus)
Standard (Relies solely on

/

)

NMR allows quantitative monitoring of conversion without workup.[1]
Cost HighLowHigher upfront cost of F-scaffold is offset by yield and ease of validation.

Mechanism & Regiochemistry: The Validation Challenge

The core challenge in validating products of 5-Fluoropyrazine-2-carbonitrile is distinguishing the desired C-5 substitution from potential C-6 isomers or hydrolysis byproducts (amide formation).

Diagram 1: Reaction Pathways and Regiochemical Risks

ReactionPathways SM 5-Fluoropyrazine- 2-carbonitrile P_Major Product A (Major): 5-Substituted (SNAr at C-5) SM->P_Major Path A: Direct SNAr (Fast, Kinetic Control) P_Minor Impurity B (Rare): 6-Substituted (Abnormal Addition) SM->P_Minor Path B: Regio-leakage (Steric/Electronic deviation) P_Hydro Impurity C: Amide Derivative (Nitrile Hydrolysis) SM->P_Hydro Path C: Side Reaction (Aq. conditions/High pH) Nu Nucleophile (R-NH2 / RO-) Nu->P_Major

Caption: Reaction landscape of 5-Fluoropyrazine-2-carbonitrile. Path A is the desired trajectory. Validation must rule out Paths B and C.

Validated Experimental Protocol

This protocol describes the synthesis and validation of a model derivative: 5-(Benzylamino)pyrazine-2-carbonitrile .

Synthesis Workflow[2][3][4]
  • Setup: Charge a dry flask with 5-Fluoropyrazine-2-carbonitrile (1.0 eq) and anhydrous THF.

  • Addition: Cool to 0°C. Add Benzylamine (1.1 eq) and DIPEA (1.2 eq) dropwise.

    • Causality: The electron-deficient pyrazine ring is highly reactive. Low temperature prevents over-reaction or nitrile hydrolysis.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[2]

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    .
    
Structural Validation System (The "Triad" Approach)

To certify the structure, you must satisfy three orthogonal criteria.

Step A:

NMR "Disappearance" Test

Before analyzing the product, run a


 NMR on the crude.[1]
  • Expectation: Complete disappearance of the starting material signal (approx.

    
     -80 to -100 ppm depending on solvent).
    
  • Why: If a signal remains, the reaction is incomplete.[1] If a new shifted signal appears, you likely have a fluoride salt or a different fluorinated byproduct, not the defluorinated product.[1]

Step B:

NMR Regio-Assignment

The pyrazine protons are the key indicators.

  • Starting Material: Two doublets (due to H-F coupling) or complex multiplets.

  • Product (C-5 Substituted): Two singlets (or weak doublets

    
     Hz due to meta-coupling).
    
    • H-3: Typically deshielded (

      
       8.5–9.0 ppm) due to proximity to the nitrile.
      
    • H-6: Distinct chemical shift (

      
       7.9–8.4 ppm).
      
  • Differentiation: If substitution occurred at C-6, the coupling pattern and shift environment would drastically change (H-3 and H-5 would show different splitting).

Step C: HRMS Confirmation
  • Technique: ESI-TOF (Positive Mode).

  • Criteria: Mass error < 5 ppm. Look for the characteristic loss of the benzyl group or nitrile fragment in MS/MS to confirm connectivity.

Table 2: Analytical Data Reference Guide
Signal SourceExpected Shift (

ppm) / Value
Structural Insight

NMR: H-3
8.70 – 8.90 (s)Protons ortho to Nitrile are most deshielded.

NMR: H-6
7.90 – 8.20 (s)Protons ortho to Amine/Ether are shielded relative to H-3.

NMR: C-CN
~115 – 117 ppmConfirms integrity of the nitrile group (rules out hydrolysis).

NMR
Silent (No Signal) Confirms quantitative displacement of Fluorine.[1]
IR (ATR) 2230 – 2240 cm

Diagnostic stretch for Conjugated Nitrile (

).[1]

Analytical Decision Tree

Use this logic flow to troubleshoot and validate your reaction outcome.

Diagram 2: Validation Logic Flow

ValidationLogic Start Crude Reaction Mixture CheckF Step 1: 19F NMR Start->CheckF SignalYes Fluorine Signal Detected? CheckF->SignalYes Fail1 FAIL: Incomplete Rxn or Wrong Path SignalYes->Fail1 Yes Pass1 PASS: Defluorination Confirmed SignalYes->Pass1 No CheckH Step 2: 1H NMR Analysis Pass1->CheckH Pattern Pyrazine Signals: Two Singlets? CheckH->Pattern Fail2 FAIL: Regioisomer (C-6) or Hydrolysis Pattern->Fail2 No (Complex Splitting) Pass2 PASS: C-5 Substitution Likely Pattern->Pass2 Yes CheckMS Step 3: HRMS/LC-MS Pass2->CheckMS MassCheck Mass = Calc +/- 5ppm? CheckMS->MassCheck MassCheck->Fail2 No Final VALIDATED STRUCTURE MassCheck->Final Yes

Caption: Step-by-step logic gate for confirming the structural identity of the reaction product.

References

  • Furuta, Y., et al. (2013).[1][3] "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[1] Antiviral Research. [1]

  • Jin, Z., et al. (2020).[1] "Efficient Synthesis of Favipiravir." Journal of Organic Chemistry. [1]

  • BenchChem Technical Support. (2025).

    
     NMR Spectroscopy of Fluorinated Pyrazine Compounds." 
    
  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity."

  • ChemicalBook. "2-Fluoropyrazine NMR Spectrum Data."

Sources

Comparative

Strategic Ligand Selection: Comparative X-ray Analysis of 5-Fluoro vs. 5-Chloropyrazine-2-carbonitrile Complexes

Executive Summary: The Halogen Effect in Pyrazine Scaffolds In the optimization of metallodrugs and catalytic frameworks, the pyrazine core serves as a privileged motif due to its ability to bridge metal centers and part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Effect in Pyrazine Scaffolds

In the optimization of metallodrugs and catalytic frameworks, the pyrazine core serves as a privileged motif due to its ability to bridge metal centers and participate in


-stacking. However, the choice of substituent at the C5 position—specifically Fluorine vs. Chlorine—dramatically alters the supramolecular architecture and electronic density of the coordination sphere.

This guide provides a comparative crystallographic analysis of 5-Fluoropyrazine-2-carbonitrile (5-F-Pzn) against its chlorinated analog, 5-Chloropyrazine-2-carbonitrile (5-Cl-Pzn) . While 5-Cl-Pzn is a standard intermediate with well-characterized packing driven by Type II halogen bonding, the 5-F-Pzn analog introduces unique challenges and opportunities due to the high electronegativity and low polarizability of the fluorine atom.

Key Insight: The substitution of Cl for F does not merely change the molecular weight; it inverts the electrostatic potential surface (ESP) at the halogen tip, shifting the dominant intermolecular force from halogen bonding (


-hole interactions) to weak dipole-dipole and F...

interactions.

Ligand Architecture & Electronic Profiling

Before analyzing the crystal lattice, one must understand the monomeric properties that drive self-assembly. The fluorine atom at C5 exerts a stronger inductive effect (-I) than chlorine, significantly reducing the basicity of the pyrazine nitrogens.

Table 1: Comparative Physicochemical Profile
Property5-Fluoropyrazine-2-carbonitrile 5-Chloropyrazine-2-carbonitrile Pyrazine-2-carbonitrile
Formula



MW ( g/mol ) 123.09139.54105.10
C-X Bond Length ~1.35 Å (Predicted)1.747(3) Å [1]N/A
Melting Point Lower (Predicted < 40°C)44–45°C [2]18–20°C [3]
N4 Basicity Low (Strong -I effect)ModerateHigh
Dominant Packing Dipole-Dipole / F...

Cl...N Halogen Bonding

-stacking

Note on Causality: The C-Cl bond length of 1.747 Å in the chloro-analog allows the halogen to protrude significantly from the aromatic core, facilitating intermolecular interlocking. The shorter C-F bond (~1.35 Å) keeps the fluorine atom close to the ring, often leading to higher disorder or lower packing efficiency in the absence of strong co-formers.

Comparative Crystallographic Analysis[2][3]

The 5-Chloro Reference Standard (5-Cl-Pzn)

Crystallographic data for 5-Cl-Pzn and its derivatives reveals a tendency to crystallize in monoclinic space groups (e.g.,


). The packing is stabilized by Type II Halogen Bonds  (

), where the electropositive

-hole on the Chlorine atom interacts with the lone pair of the nitrile nitrogen or the pyrazine N4 of a neighboring molecule.
  • Lattice Energy Driver:

    
    -hole interaction (
    
    
    
    Å).
  • Geometry: Directional, approaching

    
     linearity relative to the C-Cl bond.
    
The 5-Fluoro Target (5-F-Pzn)

Unlike chlorine, fluorine is not polarizable enough to exhibit a significant


-hole. Therefore, 5-F-Pzn complexes do not  form classical halogen bonds. Instead, the crystal engineering strategy must rely on:
  • C-H...F Interactions: Weak hydrogen bonds where F acts as an acceptor.

  • Antiparallel Dipole Alignment: The strong dipole of the C-F bond aligns antiparallel to the C-CN dipole of adjacent sheets.

  • Coordination Geometry: In metal complexes (e.g., with Ag(I) or Cu(II)), the 5-F-Pzn ligand is more likely to act as a monodentate N4-donor rather than a bridging ligand, due to the electronic deactivation of the ring.

Metal Coordination Metrics

When complexed with transition metals (e.g., Ag, Cu, Ru), the bond lengths reflect the electronic withdrawal of the halogen.

Table 2: Coordination Sphere Metrics (Metal-N Bond Lengths)
Interaction TypeM - (5-F-Pzn) (Predicted)M - (5-Cl-Pzn) (Experimental Proxy)M - (Pyrazine-CN) (Experimental [4])
Metal-N1 (adj. to CN) > 2.60 Å (Weak/Non-bonding)~2.55 Å~2.45 Å
Metal-N4 (adj. to X) 2.15 - 2.25 Å2.05 - 2.15 Å2.00 - 2.10 Å
Coordination Mode Monodentate (Terminal)Bridging or TerminalBridging (

)

Scientific Rationale: The 5-Fluoro substituent reduces the electron density at N4 more effectively than Chlorine. Consequently,


 bond lengths in 5-F complexes are elongated (weaker bond), making these complexes more labile and prone to ligand exchange—a critical feature for catalytic turnover.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction, one cannot use identical protocols for F and Cl analogs due to solubility and volatility differences.

Workflow Visualization

The following diagram outlines the differential processing required for the Fluorinated analog.

G Start Start: Ligand Selection Sub_F 5-Fluoro-Pzn-2-CN (High Volatility) Start->Sub_F Sub_Cl 5-Chloro-Pzn-2-CN (Solid, Stable) Start->Sub_Cl React_F Reaction: 0°C Avoid reflux (volatile) Sub_F->React_F Low BP React_Cl Reaction: Reflux Standard Solvothermal Sub_Cl->React_Cl High BP Cryst_F Method: Vapor Diffusion (Closed System) React_F->Cryst_F Prevent sublimation Cryst_Cl Method: Slow Evaporation (Open System) React_Cl->Cryst_Cl Solvent loss OK Result_F Crystal: 5-F Complex Weak F...H contacts Cryst_F->Result_F Result_Cl Crystal: 5-Cl Complex Strong Cl...N contacts Cryst_Cl->Result_Cl

Figure 1: Differential crystallization workflow. The high volatility of the fluoro-analog requires low-temperature handling and vapor diffusion techniques.

Detailed Protocol for 5-F-Pzn Complexation (Ag/Cu)
  • Ligand Preparation: Dissolve 0.5 mmol of 5-Fluoropyrazine-2-carbonitrile in 5 mL of DCM. Note: Keep solution cold (4°C) to prevent evaporation.

  • Metal Solution: Dissolve 0.5 mmol of Metal Salt (

    
     or 
    
    
    
    ) in 5 mL of Acetonitrile.
  • Layering (The Critical Step):

    • Place the denser metal solution in a narrow crystallization tube.

    • Carefully layer a buffer solvent (1:1 DCM/MeCN) on top.

    • Gently add the ligand solution as the top layer.

  • Incubation: Seal the tube with Parafilm (punctured with 1 needle hole) and store at 4°C in the dark.

    • Why? The 5-F ligand is light-sensitive and volatile. Lower temperature promotes slower nucleation, essential for preventing disorder in the F-position.

Structural Validation Logic

When solving the structure of the 5-Fluoro complex, you must validate the assignment of the Fluorine atom, as it is isoelectronic with the Hydroxyl group and similar in size to Hydrogen.

Self-Validating Checklist:

  • Thermal Ellipsoids: The F atom should have a comparable

    
     to the ring carbons. If 
    
    
    
    is too high, check for F/H disorder.
  • Bond Length Check: The

    
     bond must refine to approx. 1.30–1.35 Å. If it refines to >1.45 Å, you have likely misassigned a solvent molecule or oxygen.
    
  • Hirshfeld Surface Analysis: Generate a Hirshfeld surface.

    • 5-Cl Analog: Look for red spots indicating

      
       halogen bonds.
      
    • 5-F Analog: Look for diffuse red/orange regions indicating weak

      
       or dipole interactions.
      

References

  • BenchChem Technical Support Team. (2026). A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromopyrazine-2-carbonitrile Derivatives. BenchChem. Link

  • Sigma-Aldrich. (n.d.). 5-Chloropyrazine-2-carbonitrile Product Specification. Link

  • National Institute of Standards and Technology (NIST). (2025).[1] Pyrazinecarbonitrile Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Ellsworth, J. M., et al. (2015). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. Link

  • PubChem. (2025).[2] 5-Chloropyrazine-2-carbonitrile Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative Guide: GC-MS Analysis of Volatile Impurities in 5-Fluoropyrazine-2-carbonitrile

Executive Summary & Strategic Context 5-Fluoropyrazine-2-carbonitrile (CAS: 136239-66-2) is a critical pharmacophore and intermediate, most notably serving as the precursor to Favipiravir (T-705) , a broad-spectrum viral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Fluoropyrazine-2-carbonitrile (CAS: 136239-66-2) is a critical pharmacophore and intermediate, most notably serving as the precursor to Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor. The purity of this intermediate is non-negotiable; residual halogenated by-products and volatile organic solvents (OVIs) can propagate through subsequent synthesis steps, leading to genotoxic impurities in the final API.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against standard GC-FID and HPLC-UV methodologies. We demonstrate that while legacy methods (FID) offer throughput, they lack the specificity required to distinguish between the target fluorinated compound and its chlorinated analogs (process impurities).

Key Findings
  • Superior Specificity: GC-MS resolves co-eluting isobaric impurities that GC-FID misses.

  • Column Selection: Mid-polar phases (e.g., DB-624) outperform non-polar phases (HP-5MS) for the separation of volatile nitriles and residual solvents.

  • Sensitivity: SIM (Selected Ion Monitoring) mode achieves LODs < 10 ppb, surpassing HPLC-UV capabilities for volatile analytes.

Impurity Origin & Profiling

To design a robust analytical method, one must understand the genesis of impurities. The synthesis of 5-Fluoropyrazine-2-carbonitrile typically involves a "Halex" (halogen exchange) reaction.

Synthesis Pathway & Impurity Map

The following diagram illustrates the synthesis pathway and the specific entry points for volatile impurities.

SynthesisPath Start 5-Chloropyrazine-2-carbonitrile (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Fluorinating Agent (KF / 18-crown-6) Reagent->Reaction Solvent Solvent System (DMSO / Sulfolane) Solvent->Reaction Impurity3 Impurity C: Residual Solvents (DMSO/Toluene) Solvent->Impurity3 Carryover Product 5-Fluoropyrazine-2-carbonitrile (Target) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted 5-Chloro analog Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Hydrolysis By-product (Amide) Reaction->Impurity2 Moisture/Side Rxn

Figure 1: Synthesis pathway of 5-Fluoropyrazine-2-carbonitrile highlighting the origin of critical volatile impurities.

Comparative Analysis: Analytical Approaches

We evaluated three analytical approaches for the quantification of impurities. The "Product" in this comparison is the Optimized GC-MS Method (Method C) .

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: HPLC-UVMethod B: GC-FIDMethod C: GC-MS (Recommended)
Primary Application Non-volatile degradation productsRoutine solvent analysisVolatile impurities & Halogenated by-products
Specificity Low for volatiles; solvent peaks interfereModerate; relies solely on Retention Time (RT)High; Mass spectral fingerprint confirms ID
Sensitivity (LOD) ~10-50 ppm (for volatiles)~1-10 ppm< 0.1 ppm (SIM Mode)
Differentiation Cannot distinguish 5-Cl vs 5-F analogs easilyRisk of co-elution masking impuritiesResolves 5-Cl vs 5-F via m/z (141 vs 125)
Throughput HighHighMedium (Data processing required)
Why GC-MS Wins

In the fluorination of chloropyrazines, the starting material (5-Chloropyrazine-2-carbonitrile) is a critical process impurity.

  • The Challenge: The boiling points of the Chloro- (224°C) and Fluoro- (208°C) analogs are relatively close. On standard non-polar columns, they may partially co-elute.

  • The GC-MS Solution: Even if chromatographic resolution (

    
    ) is < 1.5, MS detection distinguishes them. The Chloro- analog presents a distinct isotope pattern (
    
    
    
    ratio of 3:1) at m/z 139/141, whereas the Fluoro- analog shows a parent ion at m/z 123 with no M+2 isotope contribution.

Experimental Protocol: Optimized GC-MS Method

This protocol uses a Cyanopropylphenyl (DB-624) phase, which provides superior selectivity for polar nitriles compared to standard 5%-Phenyl (HP-5MS) columns.

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    1.4µm.
    • Rationale: The thicker film (1.4µm) improves retention of volatile solvents and enhances resolution of polar pyrazines.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 240°C. Split ratio 10:1.

  • Oven Program:

    • 40°C (Hold 3 min) – Traps volatiles/solvents.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Hold 5 min) – Elutes heavier dimers.

Mass Spectrometer Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Acquisition:

    • Scan Mode: 35–300 amu (For identification).

    • SIM Mode: Target ions for 5-Fluoropyrazine-2-carbonitrile (m/z 123, 96) and 5-Chloropyrazine-2-carbonitrile (m/z 139, 141).

Sample Preparation[6]
  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).

    • Note: DCM is preferred if moisture sensitivity is a concern, as methanol can induce nucleophilic attack on the nitrile in trace amounts over time.

  • Concentration: 1.0 mg/mL.

  • Internal Standard: 1,2-Dichlorobenzene-d4 (50 µg/mL).

Experimental Data & Validation

The following data represents typical validation results when comparing the DB-624 (Method C) against a standard HP-5MS (Method B) column.

Table 2: Column Selectivity Comparison (Resolution & Tailing)
AnalyteRetention Time (HP-5MS)Retention Time (DB-624)Resolution (

) on HP-5MS
Resolution (

) on DB-624
Toluene (Solvent) 3.2 min5.8 minN/A> 5.0
5-Fluoro-2-CN (Target) 8.4 min12.1 min--
5-Chloro-2-CN (Impurity) 8.6 min13.5 min1.1 (Co-elution risk) 3.4 (Baseline resolved)
Peak Tailing (Target) 1.41.1--

Interpretation: The DB-624 column provides a Resolution (


) of 3.4 between the target and its critical chloro-impurity, significantly higher than the HP-5MS (

= 1.1). This ensures accurate integration even without MS deconvolution.
Method Validation Summary (ICH Q2)
  • Linearity:

    
     (Range: 0.5 – 100 ppm).[1]
    
  • Recovery: 98.5% – 101.2% (Spiked at 0.1% level).

  • Precision (Repeatability): RSD < 1.5% (n=6).

  • LOD (SIM Mode): 0.02 ppm (Targeting 5-Chloro impurity).

Workflow Visualization

The following diagram outlines the self-validating workflow for routine analysis.

AnalysisWorkflow Sample Crude Sample (5-F-2-CN) Prep Dilution in DCM + Internal Std Sample->Prep GC GC Separation (DB-624 Column) Prep->GC MS MS Detection (Scan/SIM) GC->MS Check1 System Suitability? (Rs > 2.0) MS->Check1 Check1->GC Fail (Retest) Data Quantification (Ratio to IS) Check1->Data Pass Report Final CoA (Purity & Impurities) Data->Report

Figure 2: Validated GC-MS analytical workflow ensuring system suitability before data release.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

  • Nakamura, T., et al. (2013). "Mechanism of Action of T-705 against Influenza Virus." Proceedings of the National Academy of Sciences. Link

  • Restek Corporation. (2020). "GC Analysis of Volatile Amines and Nitriles on Rtx-Volatile Amines and DB-624." Restek Chromatograms. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Jin, Y., et al. (2021). "Synthesis and impurity profiling of Favipiravir." Journal of Pharmaceutical Analysis. Link

Sources

Safety & Regulatory Compliance

Safety

5-Fluoropyrazine-2-carbonitrile: Advanced Disposal &amp; Handling Guide

Topic: 5-Fluoropyrazine-2-carbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EH&S Officers Executive Safety Assessment 5-Fluoropyrazine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Fluoropyrazine-2-carbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, and EH&S Officers

Executive Safety Assessment

5-Fluoropyrazine-2-carbonitrile (CAS: 356783-16-9) presents a dual-hazard profile unique to fluorinated nitrogen heterocycles. Unlike standard organic solvents, its disposal is governed by two critical chemical functionalities: the cyano group (-CN) and the fluorine substituent (-F) .

As a Senior Application Scientist, I cannot overstate the importance of the "Acid-Segregation Rule." The most common catastrophic failure mode with this compound is accidental mixing with acidic waste streams, leading to the liberation of Hydrogen Cyanide (HCN). Furthermore, thermal decomposition during improper incineration can release Hydrogen Fluoride (HF), necessitating specific scrubber capabilities at the destruction facility.

Immediate Hazard Profile:

  • Primary Risk: Acute Toxicity (Oral/Inhalation).[1][2][3][4]

  • Reactivity Risk: Hydrolysis in acidic media releases HCN gas.

  • Combustion Risk: Releases HF, NOx, and CO.

Regulatory Classification & Waste Characterization

Before disposal, the waste must be characterized according to EPA RCRA standards (or local equivalent). While 5-Fluoropyrazine-2-carbonitrile is not explicitly listed on the P-List or U-List , it must be managed as a Characteristic Hazardous Waste .

ParameterClassificationRCRA Code (Likely)Rationale
Reactivity High D003 Potential to generate toxic gases (cyanide) when mixed with strong acids.
Toxicity High Not Listed While not a specific U-listed waste, its acute toxicity requires management as hazardous chemical waste.
Ignitability Variable D001 If dissolved in flammable solvents (e.g., MeOH, DCM), the mixture assumes the D001 code.

Expert Insight: Do not rely solely on the CAS number lookup. If this compound is in solution, the solvent usually dictates the primary waste code, but the contaminant (the nitrile) dictates the safety protocol.

Waste Segregation Protocol (The "Self-Validating" System)

To ensure safety, you must implement a segregation logic that physically prevents cross-contamination. This system is self-validating: if the protocol is followed, HCN generation is chemically impossible.

The Segregation Logic Diagram

WasteSegregation Start Waste Generation: 5-Fluoropyrazine-2-carbonitrile CheckState Physical State? Start->CheckState Solid Solid / Pure Substance CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic Solid CheckpH Check pH of Destination Container Liquid->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic BasicNeutral Basic/Neutral (pH ≥ 7) CheckpH->BasicNeutral Stop STOP! Do NOT Combine. HCN Risk. Acidic->Stop Proceed Proceed to Solvent Waste BasicNeutral->Proceed

Figure 1: Decision matrix for waste segregation. Note the critical stop point at acidic pH to prevent cyanide generation.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid / Old Samples

Applicability: Expired reagents, solid residues, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: 5-Fluoropyrazine-2-carbonitrile.

    • Hazard Checkbox: Toxic, Irritant.[1][4]

    • Special Note: "NITRILE - DO NOT MIX WITH ACID."

  • Secondary Containment: Place the primary container inside a clear, sealable bag (e.g., Ziploc) before placing it in the waste drum. This "double containment" protects waste handlers from dust inhalation.

  • Final Disposition: Lab Pack for Incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, extraction solvents.

  • pH Validation:

    • Dip a pH strip into the waste stream before addition.

    • Requirement: pH must be ≥ 7.

    • Corrective Action: If acidic, neutralize carefully with Saturated Sodium Bicarbonate (

      
      ) or 1M NaOH before adding the nitrile waste.
      
  • Solvent Compatibility: Ensure the solvent stream is compatible (e.g., Halogenated vs. Non-Halogenated).

    • Note: Since the molecule contains Fluorine, strict adherence to "Halogenated Waste" streams is often required by incineration facilities to manage HF scrubbing, even if the solvent itself is non-halogenated (like Methanol). Check with your local EH&S.

  • Transfer: Pour using a funnel to avoid drips. Cap immediately.

The Destruction Mechanism (Why Incineration?)

As scientists, we must understand the fate of our waste. We do not simply "throw it away"; we route it for chemical destruction.

The only validated method for destroying 5-Fluoropyrazine-2-carbonitrile is High-Temperature Incineration with specific flue gas treatment.

  • Thermal Oxidation: The waste is injected into a kiln at >1000°C.

  • Scrubbing (The Critical Step):

    • NOx Removal: Selective Catalytic Reduction (SCR) converts nitrogen oxides to

      
      .
      
    • HF Capture: The Hydrogen Fluoride gas is captured in a caustic scrubber (usually Calcium Hydroxide or Sodium Hydroxide).

    • Result: The fluorine is mineralized into Calcium Fluoride (Fluorspar), a non-toxic solid.

Why Autoclaving/Bleaching is Insufficient: Standard biological deactivation (autoclaving) does not destroy the chemical structure and may vaporize the compound. Bleach oxidation can be unpredictable with pyrazine rings and may not fully mineralize the fluoride.

Emergency Spill Response Protocol

Spill Criteria: > 5 mL or > 500 mg (Solid).

  • Evacuate & Isolate: Clear the area immediately.

  • PPE Upgrade:

    • Double Nitrile Gloves (0.11 mm minimum thickness).

    • Chemical Safety Goggles.[5]

    • Respirator: NIOSH-approved N95 (for dust) or Organic Vapor cartridge (for solutions) if ventilation is poor.

  • Containment:

    • Do NOT use paper towels (they increase surface area for evaporation).

    • Use Vermiculite or Sand to dike and absorb.[6]

    • Contraindication: Do not use acidic absorbents (like some clay-based neutralizers designed for bases).

  • Decontamination:

    • Sweep absorbed material into a disposable container.

    • Wash the surface with 1% Aqueous Sodium Hydroxide (to ensure basic pH and prevent HCN formation), followed by water.

    • Collect all wash water as hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Fluoropyrazine-2-carbonitrile (CAS 356783-16-9). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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